Isoquinolin-8-ylmethanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinolin-8-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKXRSRADBUSHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312599 | |
| Record name | 8-Isoquinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362606-12-0 | |
| Record name | 8-Isoquinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362606-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isoquinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Isoquinolin-8-ylmethanamine" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-8-ylmethanamine is a heterocyclic aromatic organic compound belonging to the isoquinoline family. The isoquinoline scaffold is a key structural motif found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of this compound. It also explores potential synthetic routes and discusses the known biological context of related isoquinoline compounds, highlighting areas for future research.
Chemical Structure and Nomenclature
The chemical structure of this compound consists of an isoquinoline ring system with a methanamine (-CH₂NH₂) substituent at the 8-position.
Image of the chemical structure of this compound:
Caption: 2D chemical structure of this compound.
IUPAC Name: (Isoquinolin-8-yl)methanamine[2]
Synonyms:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[2] |
| Molecular Weight | 158.20 g/mol | PubChem[2] |
| CAS Number | 362606-12-0 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | ChemScene |
| LogP (octanol-water partition coefficient) | 1.6935 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, plausible synthetic strategies can be inferred from established methods for isoquinoline functionalization. One potential approach involves the reduction of 8-cyanoisoquinoline.
Hypothetical Experimental Protocol: Reduction of 8-Cyanoisoquinoline
This protocol is a generalized procedure based on common nitrile reduction methods and would require optimization for this specific substrate.
Objective: To synthesize this compound by the reduction of 8-cyanoisoquinoline.
Materials:
-
8-Cyanoisoquinoline
-
Lithium aluminum hydride (LiAlH₄) or an alternative reducing agent (e.g., Raney Nickel with H₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry workup reagents (e.g., sodium sulfate)
-
Hydrochloric acid (HCl) for salt formation (optional)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (a molar excess, e.g., 2-4 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Starting Material: Dissolve 8-cyanoisoquinoline in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
-
Workup: Filter the resulting solid and wash it thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt, which can be recrystallized.
Logical Workflow for Hypothetical Synthesis:
Caption: Hypothetical workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Specific biological activity, pharmacological data, and involvement in signaling pathways for this compound have not been reported in the available scientific literature. However, the broader class of isoquinoline alkaloids exhibits a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][3][4][5]
Derivatives of the closely related 8-aminoquinoline and 8-hydroxyquinoline scaffolds have been investigated for various therapeutic applications. For instance, 8-aminoquinoline derivatives have shown potential as antioxidants and metal chelators in the context of neurodegenerative diseases.[6]
Given the lack of specific data for this compound, a hypothetical signaling pathway diagram can be constructed to illustrate a potential mechanism of action if the compound were to exhibit, for example, anticancer activity by inhibiting a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This compound is a structurally interesting compound within the pharmacologically relevant isoquinoline class. While its fundamental chemical properties have been predicted computationally, a significant gap exists in the experimental validation of these properties and, more importantly, in the exploration of its biological activities.
Future research should focus on:
-
Optimized Synthesis: Development and publication of a detailed, high-yield synthetic protocol for this compound.
-
Physicochemical Characterization: Experimental determination of key physicochemical properties.
-
Biological Screening: Comprehensive in vitro and in vivo screening to identify any potential therapeutic activities, such as anticancer, antimicrobial, or neuroprotective effects.
-
Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the underlying mechanism of action and identify molecular targets and affected signaling pathways will be crucial.
This foundational work will be essential to unlock the potential of this compound as a lead compound in drug discovery and development.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H10N2 | CID 12018699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoquinolin-8-ylmethanamine
This technical guide provides a comprehensive overview of isoquinolin-8-ylmethanamine, a heterocyclic aromatic compound of interest to researchers and professionals in drug development. The guide details its physicochemical properties, outlines a general synthetic approach, and discusses potential analytical methodologies for its characterization.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| IUPAC Name | (isoquinolin-8-yl)methanamine | PubChem[1] |
| CAS Number | 362606-12-0 | PubChem[1] |
Synthesis and Experimental Protocols
A plausible synthetic route could commence with a substituted benzene derivative, which undergoes cyclization to form the isoquinoline scaffold. One of the most prominent methods for constructing the isoquinoline core is the Bischler-Napieralski reaction .[4] This reaction typically involves the cyclodehydration of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.
Subsequent functionalization at the 8-position would be necessary to introduce the methanamine group. This could potentially be achieved through a multi-step sequence starting from 8-bromoisoquinoline, which is a commercially available starting material. A palladium-catalyzed carbonylation could introduce a carboxyl group, which can then be converted to an amide and subsequently reduced to the desired amine.
General Experimental Protocol Outline:
-
Amide Formation: A suitable β-phenylethylamine precursor is acylated with an appropriate acid chloride or anhydride to form the corresponding N-phenylethylamide.
-
Cyclization (Bischler-Napieralski Reaction): The amide is treated with a dehydrating agent (e.g., phosphorus oxychloride) in an inert solvent and heated to effect cyclization to a 3,4-dihydroisoquinoline intermediate.
-
Aromatization: The dihydroisoquinoline is dehydrogenated to the aromatic isoquinoline ring system, often using a catalyst such as palladium on carbon.
-
Functionalization at C-8: This would likely involve a series of steps, for which a specific protocol for this particular molecule is not detailed in the available literature. A hypothetical sequence could involve:
-
Introduction of a cyano or carboxyl group at the 8-position of the isoquinoline ring.
-
Reduction of the cyano or carboxyl group to the corresponding aminomethyl group.
-
Analytical Characterization
The purity and identity of synthesized this compound would be confirmed using a combination of standard analytical techniques. These methods are crucial for quality control and to ensure the compound is suitable for further research.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the protons and carbons.
-
Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound by separating it from any starting materials, byproducts, or other impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as the amine (N-H stretching) and the aromatic rings (C-H and C=C stretching).
Potential Biological Activity and Research Applications
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[5][6] Derivatives of isoquinoline have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroactive agents.[5][6] While the specific biological activity and mechanism of action for this compound are not well-documented in publicly available literature, its structural similarity to other biologically active isoquinolines suggests it could be a valuable compound for screening in various therapeutic areas.
Given the presence of the basic amine group and the aromatic isoquinoline core, this compound could potentially interact with various biological targets such as enzymes, receptors, or nucleic acids. Further research would be needed to elucidate its specific pharmacological profile.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a general workflow for the synthesis and subsequent analysis of an isoquinoline derivative such as this compound.
Caption: A generalized workflow for the synthesis and analysis of this compound.
References
- 1. This compound | C10H10N2 | CID 12018699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 3. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]
- 4. US5849917A - Process for the preparation of isoquinoline compounds - Google Patents [patents.google.com]
- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Synthesis of Isoquinolin-8-ylmethanamine and its Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing isoquinolin-8-ylmethanamine, a valuable building block in medicinal chemistry and drug development. The document details the synthesis of key starting materials, outlines various synthetic pathways, and provides experimental protocols for the crucial steps involved. Quantitative data is summarized in structured tables for easy comparison, and logical workflows are visualized using diagrams to facilitate a deeper understanding of the synthetic processes.
Introduction
This compound is a primary amine derivative of the isoquinoline scaffold. The isoquinoline nucleus is a prominent feature in a wide array of natural products and pharmacologically active compounds, exhibiting activities such as anticancer, antimicrobial, and neuroprotective properties. The aminomethyl group at the 8-position serves as a critical handle for further molecular elaboration, making this compound a key intermediate in the synthesis of complex therapeutic agents. This guide explores the primary synthetic strategies for obtaining this compound, focusing on the preparation of essential precursors like 8-bromoisoquinoline and isoquinoline-8-carbonitrile.
Synthetic Pathways Overview
Two principal retrosynthetic pathways for the synthesis of this compound are outlined below. The first and more direct route involves the reduction of an 8-cyanoisoquinoline intermediate. The second pathway proceeds through the reductive amination of an 8-formylisoquinoline. Both routes rely on the availability of a suitably functionalized isoquinoline at the 8-position, typically derived from 8-bromoisoquinoline.
Caption: Key synthetic pathways to this compound.
Synthesis of Key Starting Materials
8-Bromoisoquinoline
The synthesis of 8-bromoisoquinoline is a critical first step. While direct bromination of isoquinoline predominantly yields the 5-bromo isomer, specific conditions can favor the formation of the 8-bromo derivative, albeit often in lower yields. A more controlled, multi-step approach via a Sandmeyer reaction of 8-aminoisoquinoline offers a more reliable, though longer, route.
Table 1: Comparison of Synthetic Routes to 8-Bromoisoquinoline
| Route | Key Reagents | Typical Conditions | Reported Yield | Notes |
| Direct Bromination | Isoquinoline, N-Bromosuccinimide (NBS), H₂SO₄ | -30°C to -15°C | Variable, often low | Primarily yields 5-bromoisoquinoline; 8-bromo isomer is a minor product.[1][2] |
| Sandmeyer Reaction | 8-Aminoisoquinoline, NaNO₂, HBr, CuBr | 0°C to rt | Good | A reliable method for introducing bromine at the 8-position.[3][4][5] |
Experimental Protocol: Sandmeyer Reaction for 8-Bromoisoquinoline Synthesis
-
Diazotization of 8-Aminoisoquinoline: 8-Aminoisoquinoline is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Copper(I) Bromide Mediated Bromination: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared. The freshly prepared diazonium salt solution is then slowly added to the CuBr solution. The reaction mixture is allowed to warm to room temperature and then heated to 50-60°C until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 8-bromoisoquinoline.
Isoquinoline-8-carbonitrile
The conversion of 8-bromoisoquinoline to isoquinoline-8-carbonitrile is a crucial step in the primary synthetic route. This transformation can be achieved through classical methods like the Rosenmund-von Braun reaction or more modern palladium-catalyzed cyanation reactions.
Table 2: Comparison of Cyanation Methods for 8-Bromoisoquinoline
| Method | Cyanating Agent | Catalyst/Promoter | Solvent | Temperature | Reported Yield |
| Rosenmund-von Braun | Copper(I) cyanide (CuCN) | L-proline | DMF | 80-120°C | Good |
| Palladium-Catalyzed | Zinc cyanide (Zn(CN)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | DMF or DMA | 80-120°C | Good to Excellent |
Experimental Protocol: Palladium-Catalyzed Cyanation of 8-Bromoisoquinoline
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), 8-bromoisoquinoline, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are combined in a suitable solvent like N,N-dimethylformamide (DMF).
-
Reaction Execution: The reaction mixture is heated to 80-120°C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble salts. The filtrate is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude isoquinoline-8-carbonitrile is then purified by column chromatography.[6][7][8][9][10]
Synthesis of this compound
Route 1: Reduction of Isoquinoline-8-carbonitrile
The reduction of the nitrile group to a primary amine is a high-yielding and straightforward method. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation.
Caption: Workflow for the reduction of isoquinoline-8-carbonitrile.
Table 3: Reduction of Isoquinoline-8-carbonitrile
| Reducing Agent | Solvent | Temperature | Reported Yield |
| Lithium aluminum hydride (LiAlH₄) | THF or Diethyl ether | 0°C to reflux | High |
Experimental Protocol: LiAlH₄ Reduction of Isoquinoline-8-carbonitrile
-
Reaction Setup: A solution of isoquinoline-8-carbonitrile in an anhydrous solvent such as tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0°C under an inert atmosphere.
-
Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reduction. The reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography to give pure this compound.[11][12][13]
Route 2: Reductive Amination of Isoquinoline-8-carbaldehyde
An alternative route involves the reductive amination of isoquinoline-8-carbaldehyde. This two-step, one-pot procedure first forms an imine with an ammonia source, which is then reduced in situ to the primary amine.
Table 4: Reductive Amination of Isoquinoline-8-carbaldehyde
| Amine Source | Reducing Agent | Solvent | Typical Conditions |
| Ammonium chloride/Ammonia | Sodium cyanoborohydride (NaBH₃CN) | Methanol | pH 6-7, rt |
| Ammonium acetate | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | rt |
Experimental Protocol: Reductive Amination of Isoquinoline-8-carbaldehyde
-
Imine Formation: Isoquinoline-8-carbaldehyde is dissolved in a suitable solvent like methanol. An ammonia source, such as ammonium chloride, is added, and the pH is adjusted to 6-7 with a non-nucleophilic base if necessary. The mixture is stirred at room temperature to allow for the formation of the imine intermediate.
-
In Situ Reduction: A reducing agent selective for imines, such as sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. The reaction is stirred at room temperature until the imine is fully reduced, as monitored by TLC.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is made basic. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography.[14][15][16]
Conclusion
The synthesis of this compound can be effectively achieved through several well-established synthetic routes. The choice of a particular pathway will depend on the availability of starting materials, desired scale of the reaction, and safety considerations. The reduction of isoquinoline-8-carbonitrile offers a direct and high-yielding approach, contingent on the efficient synthesis of the nitrile precursor from 8-bromoisoquinoline. The reductive amination of isoquinoline-8-carbaldehyde provides a viable alternative. This guide provides the necessary foundational information, including detailed protocols and comparative data, to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate for their research and development endeavors.
References
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 8. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sodium cyanoborohydride [organic-chemistry.org]
- 15. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 16. scribd.com [scribd.com]
An In-depth Technical Guide to Isoquinolin-8-ylmethanamine (CAS 362606-12-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinolin-8-ylmethanamine, with CAS number 362606-12-0, is a heterocyclic amine that serves as a critical intermediate in the synthesis of a novel class of therapeutic agents. While this compound itself has not been extensively profiled for its biological activity, it is a key building block in the development of potent inhibitors of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, its role in the synthesis of advanced pharmaceutical compounds, and detailed experimental protocols derived from patent literature. The focus is on its application in the creation of benzenesulfonamide and heteroaryl-substituted sulfonamide derivatives with potential applications in treating neurological disorders such as epilepsy.
Chemical and Physical Properties
This compound is a primary amine attached to an isoquinoline core at the 8th position. The compound is typically available as a dihydrochloride salt. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 362606-12-0 | PubChem |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem |
| Molecular Weight | 158.20 g/mol | PubChem |
| IUPAC Name | (isoquinolin-8-yl)methanamine | PubChem |
| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)CN | PubChem |
| Form | Dihydrochloride salt is common | Various Suppliers |
Role in Drug Discovery and Development
Current research, primarily documented in patent literature from Vertex Pharmaceuticals, identifies this compound as a pivotal intermediate in the synthesis of compounds targeting voltage-gated sodium channels. These channels are implicated in a variety of neurological conditions, and their modulation represents a key therapeutic strategy.
The primary amine group of this compound serves as a versatile handle for introducing the isoquinoline moiety into larger, more complex molecules. Specifically, it has been utilized in nucleophilic substitution reactions with sulfonyl chlorides to generate a series of benzenesulfonamide and heteroaryl-substituted sulfonamide derivatives.
Therapeutic Target: Voltage-Gated Sodium Channels
Voltage-gated sodium (Nav) channels are transmembrane proteins that play a crucial role in the initiation and propagation of action potentials in excitable cells, such as neurons. Dysregulation of Nav channel function is associated with a range of disorders, including:
-
Epilepsy
-
Neuropathic pain
-
Cardiac arrhythmias
-
Multiple sclerosis
The compounds synthesized using this compound are designed to modulate the activity of these channels, offering a potential therapeutic avenue for these conditions.
Experimental Protocols
The following experimental protocols are adapted from patent literature and describe the use of this compound as a reactant in the synthesis of advanced drug candidates.
General Synthesis of Sulfonamide Derivatives
The general synthetic scheme involves the reaction of a sulfonyl chloride with this compound in the presence of a base.
The Isoquinoline Core: A Journey from Coal Tar to Cutting-Edge Therapeutics
An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Significance of Substituted Isoquinolines
For over a century, the substituted isoquinoline scaffold has been a cornerstone of natural product chemistry and a perennial source of inspiration for medicinal chemists. From its initial discovery in the crude fractions of coal tar to its central role in a myriad of life-saving pharmaceuticals, the journey of the isoquinoline core is a testament to the power of organic synthesis and the intricate relationship between chemical structure and biological function. This technical guide provides an in-depth exploration of the history, seminal synthetic methodologies, and therapeutic applications of substituted isoquinolines, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: The Dawn of Isoquinoline Chemistry
The story of isoquinoline begins in 1885 when Hoogewerf and van Dorp first isolated the parent heterocycle from coal tar through fractional crystallization of its sulfate salt.[1][2] This discovery unveiled a new class of aromatic compounds, a structural isomer of quinoline, distinguished by the nitrogen atom at the 2-position of the fused benzopyridine system.[1] However, the true significance of this scaffold lay dormant in nature, locked within the complex structures of alkaloids. The quest to understand and synthesize these naturally occurring, biologically active molecules spurred the development of foundational synthetic reactions that remain pillars of heterocyclic chemistry to this day.
The late 19th and early 20th centuries witnessed the birth of three pivotal synthetic strategies for constructing the isoquinoline core: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These named reactions, each with its unique approach to ring closure, unlocked the ability to systematically synthesize a vast array of substituted isoquinolines, paving the way for the exploration of their medicinal potential.
Foundational Syntheses of the Isoquinoline Core
The ability to construct the isoquinoline skeleton with various substitution patterns is fundamental to the exploration of its therapeutic potential. The following sections detail the seminal reactions that have become the workhorses for the synthesis of this important heterocyclic system.
The Bischler-Napieralski Reaction
Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[3] The reaction is typically carried out under acidic conditions using a dehydrating agent, with phosphorus oxychloride (POCl₃) being the most common choice.[3] The resulting dihydroisoquinolines can be subsequently oxidized to their aromatic isoquinoline counterparts.
The reaction is most effective when the aromatic ring is electron-rich, as this facilitates the key intramolecular electrophilic aromatic substitution step.[4] The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway influenced by the specific reaction conditions.[3]
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equivalent).[5]
-
Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents) dropwise at room temperature.[5]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with an appropriate base (e.g., ammonium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Logical Workflow for the Bischler-Napieralski Reaction
Caption: A generalized workflow for the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines.
The Pictet-Spengler Reaction
First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[6] The reaction is a special case of the Mannich reaction and is driven by the electrophilicity of the iminium ion formed in situ.[6]
The Pictet-Spengler reaction is particularly useful for the synthesis of tetrahydroisoquinolines and has been widely applied in the total synthesis of alkaloids.[7] The reaction proceeds under milder conditions when the aromatic ring is activated with electron-donating groups.[8]
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene).[9]
-
Addition of Carbonyl: To the stirred solution, add the aldehyde or ketone (1.0-1.2 equivalents) at room temperature.[9]
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid or hydrochloric acid).
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) until the reaction is complete, as monitored by TLC.
-
Work-up: Neutralize the reaction mixture with a basic solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate in vacuo, and purify the crude product by chromatography or recrystallization.[9]
Logical Workflow for the Pictet-Spengler Reaction
Caption: A generalized workflow for the Pictet-Spengler synthesis of tetrahydroisoquinolines.
The Pomeranz-Fritsch Reaction
Independently described by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[10] The benzalaminoacetal is typically formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[10] While the classic conditions often require strong acids and can lead to variable yields, several modifications have been developed to improve the reaction's scope and efficiency.[11][12]
-
Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the formation of the Schiff base is complete (monitored by TLC).[11]
-
Reduction: Cool the reaction mixture and add ethanol. At 0 °C, add sodium borohydride (1.5 equivalents) portion-wise. Stir at room temperature until the reduction is complete.[11]
-
Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equivalents) and stir vigorously.[11]
-
Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux.[11]
-
Work-up: Cool the reaction mixture and basify with sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane).[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]
Logical Workflow for a Modified Pomeranz-Fritsch Reaction
Caption: A workflow for a modified Pomeranz-Fritsch synthesis of substituted isoquinolines.
Quantitative Data on Isoquinoline Synthesis
The efficiency of these foundational synthetic methods is highly dependent on the substrate and reaction conditions. The following table summarizes representative yields for the synthesis of various substituted isoquinolines, highlighting the scope and limitations of each reaction.
| Reaction | Substrate (β-arylethylamine/amide or Benzaldehyde) | Product | Catalyst/Reagent | Yield (%) | Reference |
| Bischler-Napieralski | N-(3,4-dimethoxyphenethyl)acetamide | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | POCl₃ | Variable | [5] |
| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | 7-Methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | POCl₃ | Good | [13] | |
| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | Mixture of 7- and 6-methoxy isomers | P₂O₅ | - | [13] | |
| Pictet-Spengler | Tryptamine and Benzaldehyde | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Au(I) complex | 97 | [14] |
| Tryptamine and Terephthalaldehyde | 1-(4-formylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Au(I) complex | 86 | [14] | |
| N-allyl tryptamine and O-alkynyl arylaldehyde | Polycyclic indole derivative | Au(I) complex | Good | [15] | |
| Pomeranz-Fritsch | 3,4-dimethoxybenzaldehyde | 6,7-Dimethoxyisoquinoline | H₂SO₄ | Variable | [11] |
| Alkoxybenzaldehydes | Substituted Isoquinolines | Dilute Mineral Acid | Good to Excellent | ||
| Benzaldehyde and Aminoacetaldehyde dimethyl acetal | Isoquinoline | CH₃COOH / H₂SO₄ | 30-36 | [16] |
Substituted Isoquinolines in Drug Development
The versatility of the isoquinoline scaffold has made it a privileged structure in medicinal chemistry, with numerous derivatives reaching the market as successful therapeutic agents. The following sections explore the mechanisms of action of three prominent examples: papaverine, berberine, and noscapine.
Papaverine: A Smooth Muscle Relaxant and Vasodilator
Papaverine is a naturally occurring benzylisoquinoline alkaloid found in the opium poppy.[17] It is primarily used as a non-narcotic smooth muscle relaxant and vasodilator.[17] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A, which leads to an increase in intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[11][18] This accumulation of cyclic nucleotides results in the relaxation of smooth muscles, particularly in blood vessels and the gastrointestinal tract.[1]
Caption: Berberine activates AMPK, which in turn inhibits the mTOR pathway and improves metabolic function.
Noscapine: A Microtubule-Targeting Anticancer Agent
Noscapine, another non-addictive alkaloid from the opium poppy, has been traditionally used as a cough suppressant. [19]More recently, it has emerged as a promising anticancer agent due to its ability to modulate microtubule dynamics. [19]Unlike other microtubule-targeting drugs like taxanes and vinca alkaloids, noscapine does not significantly alter the total polymer mass of microtubules. Instead, it attenuates their dynamic instability by increasing the time they spend in a paused state. [20] This disruption of microtubule dynamics leads to a mitotic block, preventing cancer cells from successfully completing cell division and ultimately inducing apoptosis (programmed cell death). [19]
Signaling Pathway of Noscapine
Caption: Noscapine binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.
Biological Activity of Substituted Isoquinolines
The therapeutic potential of substituted isoquinolines extends across a wide range of diseases. The following table provides a summary of the in vitro cytotoxic activity (IC₅₀ values) of several key isoquinoline alkaloids against various cancer cell lines, demonstrating their promise as anticancer agents.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Berberine | HT29 | Colon Cancer | 52.37 ± 3.45 | [19] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [19] | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [19] | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [19] | |
| Hela | Cervical Cancer | 245.18 ± 17.33 | [19] | |
| T47D | Breast Cancer | 25 | [20][21] | |
| Noscapine | MDA-MB-231 | Triple-Negative Breast Cancer | 58.2 | [1] |
| MCF7 | Breast Cancer | 48.9 | [1] | |
| 9-Nitro-noscapine | MDA-MB-231 | Triple-Negative Breast Cancer | 18.2 | [1] |
| MCF7 | Breast Cancer | 14.5 | [1] | |
| 9-Amino-noscapine | MDA-MB-231 | Triple-Negative Breast Cancer | 12.8 | [1] |
| MCF7 | Breast Cancer | 10.6 | [1] | |
| Papaverine | A549 | Lung Cancer | 15.4 (for OCRi) | [22] |
| MCF-7 | Breast Cancer | 2.8 (+ 112.7 µg/mL Ag-NPs) | [8] | |
| MDA-MB-231 | Breast Cancer | 6.2 (+ 112 µg/mL Ag-NPs) | [8] |
OCR_i_: Oxygen Consumption Rate inhibition
Conclusion and Future Directions
The journey of substituted isoquinolines from their humble origins in coal tar to their current status as indispensable tools in medicine is a compelling narrative of chemical discovery and innovation. The foundational synthetic methods developed over a century ago continue to be refined and adapted, enabling the creation of ever more complex and potent molecules. The diverse biological activities of naturally occurring and synthetic isoquinolines underscore the remarkable versatility of this scaffold.
As our understanding of the molecular basis of disease deepens, the isoquinoline core will undoubtedly continue to serve as a launchpad for the design and development of the next generation of targeted therapeutics. The ongoing exploration of novel synthetic methodologies, coupled with a more profound understanding of the intricate signaling pathways modulated by these compounds, promises a bright future for isoquinoline-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Peptides and peptidoaldehydes as substrates for the Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of "Isoquinolin-8-ylmethanamine"
An In-depth Technical Guide to Isoquinolin-8-ylmethanamine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid isoquinoline scaffold, combined with a reactive primary amine, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic approaches, and the established and potential therapeutic applications of this compound and its derivatives.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Synonyms: 8-(Aminomethyl)isoquinoline, C-ISOQUINOLIN-8-YL-METHYLAMINE[1]
-
CAS Number: 362606-12-0[1]
Physical and Chemical Properties
While extensive experimental data for this compound is not widely published, a combination of computed data and information on its dihydrochloride salt provides valuable insights into its characteristics.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| XLogP3 | 1.4 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 38.9 Ų | PubChem (Computed)[1] |
| Solubility (as dihydrochloride) | 5 mg/mL in PBS (pH 7.2) | Cayman Chemical |
Reactivity and Chemical Behavior
The chemical behavior of this compound is dictated by the interplay of the aromatic isoquinoline ring system and the nucleophilic aminomethyl group.
-
Basicity: The presence of two nitrogen atoms, one in the isoquinoline ring and one in the primary amine, confers basic properties to the molecule. The pKa of the parent isoquinoline is 5.14, indicating it is a weak base.[2] The aminomethyl substituent is expected to have a pKa typical for a primary benzylic amine.
-
Nucleophilicity: The primary amine at the 8-position is a potent nucleophile. However, its reactivity can be sterically hindered by the adjacent peri-hydrogen on the isoquinoline ring. This steric hindrance can influence the conditions required for its reactions.
-
Reactivity in Synthesis: this compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of benzenesulfonamide and heteroaryl-substituted sulfonamide compounds.[3] A general reaction scheme involves the nucleophilic attack of the aminomethyl group on an electrophilic center.
Experimental Protocols
General Protocol for the N-Arylation of this compound
This protocol is adapted from patent literature describing the synthesis of sulfonamide derivatives.[3]
Materials:
-
This compound
-
Aryl halide (e.g., 5-chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(thiazol-2-yl)benzenesulfonamide)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equivalent) and this compound (1.0 equivalent).
-
Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the reactants.
-
Add cesium carbonate (Cs₂CO₃) (2.4 equivalents) to the mixture.
-
Heat the reaction mixture to 90 °C and maintain for 17 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and perform an aqueous workup to remove inorganic salts and DMSO.
-
The organic layer is then dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Biological Activity and Therapeutic Potential
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of pharmacological activities. While specific biological data for this compound is limited, its derivatives have shown significant therapeutic potential.
Voltage-Gated Sodium Channel Antagonism
Derivatives of this compound have been synthesized and investigated as potent antagonists of voltage-gated sodium (NaV) channels.[3] These channels, particularly isoforms like NaV1.1, NaV1.2, and NaV1.6, are crucial for the initiation and propagation of action potentials in neurons. Dysregulation of these channels is implicated in various neurological disorders.
The therapeutic rationale for developing NaV channel antagonists is well-established for conditions such as:
-
Epilepsy: Many anti-epileptic drugs act by blocking NaV channels, thereby reducing neuronal hyperexcitability.[3]
-
Neuropathic Pain: Aberrant NaV channel activity in sensory neurons is a key mechanism in the development of chronic pain states.
-
Other Neurological Disorders: Research is ongoing into the role of NaV channels in conditions like multiple sclerosis and neurodegenerative diseases.
Potential as a Scaffold in Drug Discovery
The broader class of isoquinoline alkaloids exhibits a vast array of biological activities, including:
-
Anticancer
-
Antimicrobial
-
Antiviral
-
Anti-inflammatory
Given this precedent, this compound represents a promising starting point for the development of novel therapeutic agents targeting a wide range of diseases. Its utility as a scaffold allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on the parent compound is still emerging, its utility as a building block for potent, biologically active molecules is evident from the patent literature. The demonstrated activity of its derivatives as voltage-gated sodium channel antagonists highlights a clear path for its application in the development of new treatments for neurological disorders. Further research into the synthesis, properties, and biological activities of this compound and its novel derivatives is warranted and holds considerable promise for the advancement of therapeutic sciences.
References
- 1. BR112021000209A2 - Compostos de sulfonamida substituÃda por heteroarila e seu uso como agentes terapêuticos - Google Patents [patents.google.com]
- 2. WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 3. WO2020047323A1 - Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
Commercial Availability and Research Applications of Isoquinolin-8-ylmethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Isoquinolin-8-ylmethanamine, a key building block in medicinal chemistry and drug discovery. This document summarizes available quantitative data from various suppliers, outlines a relevant synthetic protocol, and visualizes a conceptual workflow for its utilization in research.
Introduction
This compound and its salts are heterocyclic amines that serve as important intermediates in the synthesis of a wide range of biologically active compounds. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this compound makes it a valuable synthon for creating derivatives with potential therapeutic applications. This guide is intended to assist researchers in sourcing this compound and integrating it into their research and development workflows.
Commercial Availability
This compound is commercially available from a variety of chemical suppliers, primarily in the form of its free base or as hydrochloride salts (hydrochloride and dihydrochloride). The availability of these different forms provides flexibility for researchers based on their specific reaction conditions and solubility requirements.
Below is a summary of representative commercial sources for this compound and its salts. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| ChemScene | This compound | 362606-12-0 | ≥95% | 250 mg, 1 g[1] |
| Cayman Chemical | 8-Isoquinoline methanamine (hydrochloride) | 850734-84-8 | ≥98% | Custom |
| BLD Pharm | This compound dihydrochloride | 850734-84-8 | Not Specified | Custom |
| MedChemExpress | 8-Isoquinoline methanamine hydrochloride | 850734-84-8 | Not Specified | Custom |
Experimental Protocols
A documented experimental procedure involving this compound as a starting material is provided in patent WO2018106284A1, which describes its use in the synthesis of benzenesulfonamide compounds as potential therapeutic agents.[2]
Example Reaction: Synthesis of a Benzenesulfonamide Derivative
-
Reaction: To a mixture of 5-chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(thiazol-2-yl)benzenesulfonamide (0.250 g, 0.543 mmol) and this compound (0.086 g, 0.54 mmol) in anhydrous dimethyl sulfoxide (5 mL) is added cesium carbonate (0.424 g, 1.30 mmol).
-
Conditions: The reaction mixture is heated at 90 °C for 17 hours.
-
Work-up: The reaction mixture is allowed to cool to ambient temperature and then diluted with ethyl acetate.
This example demonstrates the utility of this compound as a nucleophile in substitution reactions to construct more complex molecules.
Research Applications and Signaling Pathways
Derivatives of isoquinoline have been investigated for a wide range of biological activities, including as inhibitors of various enzymes and as modulators of cellular signaling pathways. While the specific biological targets of this compound are not extensively characterized in publicly available literature, its structural motif is present in compounds explored for their therapeutic potential.
For instance, isoquinoline derivatives have been studied for their role in modulating pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation, and as inhibitors of topoisomerase, an enzyme involved in DNA replication.
The following diagram illustrates a generalized workflow for a researcher utilizing this compound in a drug discovery project.
References
Methodological & Application
Synthesis of Isoquinolin-8-ylmethanamine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of isoquinolin-8-ylmethanamine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step sequence starting from 8-bromoisoquinoline: a palladium-catalyzed cyanation to form isoquinoline-8-carbonitrile, followed by reduction to the target primary amine.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyanation | 8-Bromoisoquinoline | Zinc Cyanide (Zn(CN)₂) | Pd(PPh₃)₄ | DMF | 100-120 | 12-24 | 80-95 |
| 2 | Reduction | Isoquinoline-8-carbonitrile | Lithium Aluminum Hydride (LiAlH₄) | - | Anhydrous THF | 0 to rt | 4-8 | 75-90 |
Experimental Protocols
Step 1: Synthesis of Isoquinoline-8-carbonitrile via Palladium-Catalyzed Cyanation
This protocol describes the conversion of 8-bromoisoquinoline to isoquinoline-8-carbonitrile using a palladium catalyst and zinc cyanide.
Materials:
-
8-Bromoisoquinoline
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 8-bromoisoquinoline (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure isoquinoline-8-carbonitrile.
Step 2: Synthesis of this compound via Reduction of Isoquinoline-8-carbonitrile
This protocol details the reduction of the nitrile functional group to a primary amine using lithium aluminum hydride.[1][2][3]
Materials:
-
Isoquinoline-8-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a saturated aqueous solution of sodium sulfate
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve isoquinoline-8-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup). Alternatively, slowly add sodium sulfate decahydrate portion-wise until the grey precipitate turns white and the evolution of hydrogen gas ceases.
-
Filter the resulting precipitate and wash it thoroughly with ethyl acetate.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield this compound. The crude product can be further purified by crystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of this compound.
References
Application Notes and Protocols: Synthesis of Isoquinolin-8-ylmethanamine Precursors via Bischler-Napieralski Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of precursors to Isoquinolin-8-ylmethanamine, a valuable scaffold in medicinal chemistry. The synthetic strategy hinges on the Bischler-Napieralski reaction to construct the core 3,4-dihydroisoquinoline ring system, followed by subsequent functional group manipulations to yield the target aminomethyl functionality at the C8 position. These protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel isoquinoline-based compounds for drug discovery and development.
Introduction
The isoquinoline core is a prominent structural motif found in numerous natural products and synthetic molecules with a wide range of biological activities.[1][2] Specifically, functionalization at the C8 position can significantly influence the pharmacological profile of these compounds. This compound, in particular, represents a key building block for the elaboration of novel therapeutic agents. The Bischler-Napieralski reaction is a powerful and widely used method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to both tetrahydroisoquinolines and fully aromatized isoquinolines.[1][3][4][5] This reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide under acidic conditions, typically employing a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][3][5][6]
This application note details a synthetic route to this compound precursors, commencing with the preparation of an appropriately substituted N-acyl-β-arylethylamine, followed by the Bischler-Napieralski cyclization, and concluding with the reduction of a nitrile functionality to the desired aminomethyl group.
Overall Synthetic Strategy
The proposed synthetic pathway to this compound involves a three-stage process. The key steps are:
-
Synthesis of N-[2-(2-cyanophenyl)ethyl]acetamide (3): This crucial intermediate is prepared from 2-(2-aminophenyl)acetonitrile.
-
Bischler-Napieralski Cyclization: Intramolecular cyclization of 3 to yield 8-cyano-3,4-dihydroisoquinoline (4).
-
Reduction to this compound Precursors: The dihydroisoquinoline intermediate can be either reduced to the corresponding tetrahydroisoquinoline or aromatized to the isoquinoline, followed by the reduction of the cyano group to the aminomethyl group.
Experimental Protocols
Stage 1: Synthesis of N-[2-(2-cyanophenyl)ethyl]acetamide (3)
This protocol describes the synthesis of the Bischler-Napieralski precursor from commercially available 2-(2-aminophenyl)acetonitrile.
Materials:
-
2-(2-Aminophenyl)acetonitrile (1)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction of the Nitrile: To a stirred suspension of LiAlH₄ (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(2-aminophenyl)acetonitrile (1) (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-aminoethyl)aniline (2).
-
Acetylation: Dissolve the crude 2-(2-aminoethyl)aniline (2) (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (2.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-[2-(2-cyanophenyl)ethyl]acetamide (3).
Stage 2: Bischler-Napieralski Cyclization to 8-Cyano-3,4-dihydroisoquinoline (4)
This protocol outlines the intramolecular cyclization of the N-acyl precursor.
Materials:
-
N-[2-(2-cyanophenyl)ethyl]acetamide (3)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the N-[2-(2-cyanophenyl)ethyl]acetamide (3) (1.0 eq).
-
Add anhydrous toluene (or acetonitrile) to dissolve the starting material.
-
Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) dropwise to the solution at 0 °C.
-
After the addition, heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture to pH 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-cyano-3,4-dihydroisoquinoline (4).
Stage 3: Synthesis of this compound Precursors
The resulting 8-cyano-3,4-dihydroisoquinoline can be further transformed into various precursors of this compound.
Materials:
-
8-Cyano-3,4-dihydroisoquinoline (4)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reduction of Imine: Dissolve 8-cyano-3,4-dihydroisoquinoline (4) (1.0 eq) in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to give crude 8-cyano-1,2,3,4-tetrahydroisoquinoline.
-
Reduction of Nitrile: The crude nitrile can be reduced using standard procedures, such as with LiAlH₄ in THF or catalytic hydrogenation (e.g., Raney Nickel, H₂). For the LiAlH₄ reduction, follow a similar procedure as described in Stage 1.
-
After workup and purification, 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline (5) is obtained.
Materials:
-
8-Cyano-3,4-dihydroisoquinoline (4)
-
Palladium on carbon (10% Pd/C)
-
Toluene or xylene
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Aromatization: Dissolve 8-cyano-3,4-dihydroisoquinoline (4) (1.0 eq) in toluene or xylene.
-
Add 10% Pd/C (0.1 eq) and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate to obtain 8-cyanoisoquinoline (6).
-
Reduction of Nitrile: Reduce the 8-cyanoisoquinoline (6) using a suitable reducing agent such as LiAlH₄ in THF, following a similar procedure as described in Stage 1, to yield this compound (7).
Data Presentation
The following table summarizes representative quantitative data for the key transformations. Please note that yields are substrate-dependent and may require optimization.
| Step | Transformation | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Acetylation | 2-(2-Aminoethyl)aniline | N-[2-(2-cyanophenyl)ethyl]acetamide | Acetyl chloride, Et₃N | 75-85 |
| 2 | Bischler-Napieralski | N-[2-(2-cyanophenyl)ethyl]acetamide | 8-Cyano-3,4-dihydroisoquinoline | POCl₃ | 60-75 |
| 3a | Imine Reduction | 8-Cyano-3,4-dihydroisoquinoline | 8-Cyano-1,2,3,4-tetrahydroisoquinoline | NaBH₄ | 85-95 |
| 3b | Nitrile Reduction | 8-Cyano-1,2,3,4-tetrahydroisoquinoline | 8-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline | LiAlH₄ | 70-80 |
| 4a | Aromatization | 8-Cyano-3,4-dihydroisoquinoline | 8-Cyanoisoquinoline | 10% Pd/C | 80-90 |
| 4b | Nitrile Reduction | 8-Cyanoisoquinoline | This compound | LiAlH₄ | 70-85 |
Visualizations
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound precursors.
Bischler-Napieralski Reaction Mechanism
Caption: Mechanism of the Bischler-Napieralski reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
Application Notes and Protocols: Pictet-Spengler Reaction for the Synthesis of Tetrahydroisoquinoline Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinoline (THIQ) intermediates, which are crucial scaffolds in drug discovery and development. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the reaction mechanism and relevant biological pathways.
Introduction
The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of heterocyclic chemistry, enabling the synthesis of the 1,2,3,4-tetrahydroisoquinoline ring system.[1][2][3][4][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5] The resulting THIQ core is a privileged structure found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antihypertensive and anticancer properties.[6][7][8][9]
Reaction Mechanism and Key Parameters
The Pictet-Spengler reaction proceeds through the formation of a Schiff base from the β-arylethylamine and the carbonyl compound.[10] Under acidic conditions, the Schiff base is protonated to form an iminium ion, which is a powerful electrophile.[4][10] The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form the cyclic THIQ product.[11]
Several factors influence the reaction's success and yield, including:
-
Catalyst: Strong acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are traditionally used, often requiring elevated temperatures.[1][9][12] Milder conditions using phosphate buffers have also been developed, which can be particularly useful for sensitive substrates.
-
Substrates: The aromatic ring of the β-arylethylamine must be sufficiently electron-rich to facilitate the intramolecular cyclization. Both aldehydes and, to a lesser extent, ketones can be used as the carbonyl component.[12]
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the strength of the acid catalyst. Microwave-assisted protocols can significantly shorten reaction times.[9]
-
Solvent: A variety of protic and aprotic solvents can be employed, with the choice often depending on the specific reaction conditions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various Pictet-Spengler reactions for the synthesis of THIQ intermediates.
Table 1: Classical Pictet-Spengler Reaction Conditions
| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Phenylethylamine | Dimethoxymethane | HCl (conc.) | - | 100 °C | Not Specified | 40 | [9] |
| 2-(3,4-dimethoxyphenyl)ethylamine | Benzaldehyde | Trifluoroacetic acid (TFA) | - | Microwave | 15 min | 98 | [9] |
Table 2: Phosphate-Buffered Pictet-Spengler Reaction
| β-Arylethylamine | Ketone | Buffer System | Co-solvent | Temperature | Isolated Yield (%) (1g scale) | Reference |
| Dopamine | Cyclohexanone | Potassium Phosphate (1M, pH 9) | Methanol | 70 °C | 40 | [13][14] |
| Dopamine | Cyclobutanone | Potassium Phosphate (1M, pH 9) | Methanol | 70 °C | 51 | [13][14] |
Experimental Protocols
Protocol 1: Classical Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline
This protocol describes the original synthesis reported by Pictet and Spengler.
Materials:
-
Phenylethylamine
-
Dimethoxymethane
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a suitable reaction vessel, combine phenylethylamine and dimethoxymethane.
-
Slowly add concentrated hydrochloric acid to the mixture with stirring.
-
Heat the reaction mixture to 100 °C and maintain this temperature for the specified reaction time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method (e.g., distillation or chromatography) to obtain 1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Microwave-Assisted Pictet-Spengler Synthesis
This protocol provides a rapid and high-yielding method for the synthesis of a 1-substituted THIQ.
Materials:
-
2-(3,4-dimethoxyphenyl)ethylamine
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine and benzaldehyde.
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature for 15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (neutralization, extraction, drying, and solvent removal).
-
Purify the crude product by chromatography to obtain the desired 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Protocol 3: Phosphate-Buffered Pictet-Spengler Synthesis of a Spiro-Tetrahydroisoquinoline
This protocol describes a milder, biomimetic approach for the synthesis of a spiro-THIQ.
Materials:
-
Dopamine hydrochloride
-
Cyclohexanone
-
Potassium phosphate buffer (1 M, pH 9)
-
Methanol
Procedure:
-
In a reaction vessel, dissolve dopamine hydrochloride in a 1:1 mixture of 1 M potassium phosphate buffer (pH 9) and methanol.
-
Add cyclohexanone to the solution.
-
Heat the reaction mixture to 70 °C with stirring for the specified reaction time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to acidic (e.g., pH 2-3) with hydrochloric acid.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove unreacted ketone.
-
Adjust the pH of the aqueous layer to basic (e.g., pH 9-10) with a suitable base (e.g., sodium hydroxide).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude spiro-tetrahydroisoquinoline product.
-
Purify the product by chromatography if necessary.
Visualization of Pathways and Workflows
Caption: Pictet-Spengler Reaction Mechanism.
Caption: General Experimental Workflow.
Caption: THIQ-Induced Apoptotic Signaling.
Applications in Drug Discovery
Tetrahydroisoquinoline intermediates are valuable building blocks for the synthesis of a wide array of therapeutic agents.
-
Antihypertensive Agents: The THIQ scaffold is a key component of angiotensin-converting enzyme (ACE) inhibitors like Quinapril, which are used to treat high blood pressure.[8]
-
Anticancer Agents: Numerous THIQ derivatives have been investigated for their antitumor properties.[6][7][15] They can exert their effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some THIQ analogs inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[16][17]
-
KRas Inhibition: Certain THIQ derivatives have shown inhibitory activity against the KRas protein, a key driver in many cancers.[15]
-
Induction of Apoptosis: As illustrated in the signaling pathway diagram, some THIQs can induce apoptosis through the mitochondrial-dependent pathway.[16]
-
-
Neurological Disorders: The THIQ structure is present in molecules that interact with dopamine receptors.[18] For example, the THIQ derivative SB269,652 acts as an allosteric antagonist at dopamine D2 and D3 receptors, suggesting potential applications in treating neurological and psychiatric disorders.[19] Endogenous THIQs, such as tetrahydropapaveroline formed from dopamine, have been implicated in the pathology of Parkinson's disease.[20]
Conclusion
The Pictet-Spengler reaction remains a powerful and versatile tool for the synthesis of tetrahydroisoquinoline intermediates. Its adaptability to various conditions, including classical acidic catalysis, microwave assistance, and milder phosphate-buffered systems, makes it highly valuable for medicinal chemists and drug development professionals. The resulting THIQ scaffolds are integral to the development of novel therapeutics targeting a broad spectrum of diseases, underscoring the enduring importance of this century-old reaction in modern science.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. organicreactions.org [organicreactions.org]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Pictet-Spengler_reaction [chemeurope.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Purification of Isoquinolin-8-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the purification of isoquinolin-8-ylmethanamine, a key intermediate in pharmaceutical synthesis. Due to the basic nature of the primary amine, standard silica gel chromatography can present challenges such as peak tailing and irreversible adsorption. This document outlines two effective chromatographic strategies to achieve high purity: normal-phase flash chromatography with a modified mobile phase and reversed-phase preparative High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are provided to guide researchers in achieving optimal purification results.
Introduction
This compound is a valuable building block in the synthesis of various biologically active compounds. The purity of this intermediate is critical for the successful outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The primary amine functionality in this compound imparts basicity, which can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor chromatographic performance. This note details strategies to mitigate these issues and achieve efficient purification.
Chromatographic Strategies
Two primary methods are presented for the purification of this compound:
-
Normal-Phase Flash Chromatography: A cost-effective and scalable method suitable for purifying moderate to large quantities of the compound. The protocol incorporates a mobile phase modifier to minimize undesirable interactions with the stationary phase.
-
Reversed-Phase Preparative HPLC: A high-resolution technique ideal for obtaining highly pure material, often used for final purification steps or for purifying smaller quantities.
The choice between these methods depends on the required purity, the scale of the purification, and the nature of the impurities in the crude mixture.
Data Presentation
The following table summarizes the parameters and expected results for the two purification methods. These values are representative and may require optimization based on the specific crude sample composition and the instrumentation used.
| Parameter | Normal-Phase Flash Chromatography | Reversed-Phase Preparative HPLC |
| Stationary Phase | Silica Gel (40-63 µm) | C18-functionalized Silica (5-10 µm) |
| Column Dimensions | 40 g cartridge | 21.2 x 150 mm |
| Crude Sample Loading | 1.0 g | 50 mg |
| Mobile Phase A | Dichloromethane (DCM) | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Methanol (MeOH) | Acetonitrile (ACN) + 0.1% TFA |
| Gradient | 0-25% B over 20 min | 5-95% B over 15 min |
| Flow Rate | 40 mL/min | 20 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Yield | >90% | >95% |
| Expected Purity | >95% | >99% |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is based on a common method for purifying basic amines and is adapted from procedures found in the literature for similar compounds.[1]
4.1.1. Materials and Equipment
-
Crude this compound
-
Silica Gel (40-63 µm particle size)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA, optional modifier)
-
Flash chromatography system with a UV detector
-
Appropriate size flash column (e.g., 40 g for 1 g of crude material)
-
Rotary evaporator
4.1.2. Procedure
-
Sample Preparation: Dissolve 1.0 g of crude this compound in a minimal amount of DCM. If the crude material is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase (100% DCM) for at least 3 column volumes.
-
Sample Loading:
-
Liquid Loading: Inject the dissolved sample onto the column.
-
Dry Loading: Load the silica gel with the adsorbed sample onto the top of the column.
-
-
Elution: Begin the elution with 100% DCM and gradually increase the proportion of MeOH. A typical gradient is from 0% to 25% MeOH over 20 minutes. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and recovery.
-
Fraction Collection: Collect fractions based on the UV chromatogram. This compound is expected to elute as the polarity of the mobile phase increases.
-
Analysis and Pooling: Analyze the collected fractions by Thin Layer Chromatography (TLC) or LC-MS to identify the pure fractions. Pool the pure fractions.
-
Solvent Removal: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Reversed-Phase Preparative HPLC
This protocol is suitable for achieving very high purity and is based on methods described for the purification of related heterocyclic compounds.[1][2]
4.2.1. Materials and Equipment
-
Partially purified or crude this compound
-
C18-functionalized silica column (e.g., 21.2 x 150 mm, 5 µm particle size)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Preparative HPLC system with a UV detector and fraction collector
-
Lyophilizer or rotary evaporator
4.2.2. Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Sample Preparation: Dissolve approximately 50 mg of the material in a small volume of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 5 column volumes.
-
Injection and Elution: Inject the prepared sample onto the column. Run a gradient from 5% to 95% Acetonitrile over 15 minutes.
-
Fraction Collection: Collect fractions corresponding to the main product peak as detected by the UV detector.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Pool the fractions that meet the desired purity criteria.
-
Solvent Removal: Remove the acetonitrile by rotary evaporation. The remaining aqueous solution containing the TFA salt of the product can be lyophilized to obtain a solid powder. If the free base is desired, a basic workup would be required before solvent removal.
Visualizations
Workflow for Purification Method Selection
The following diagram illustrates the decision-making process for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method.
Experimental Workflow for Flash Chromatography
This diagram outlines the sequential steps involved in the normal-phase flash chromatography protocol.
Caption: Workflow for flash chromatography purification.
Experimental Workflow for Preparative HPLC
This diagram illustrates the steps for the high-purity purification using preparative HPLC.
Caption: Workflow for preparative HPLC purification.
References
Application Notes and Protocols: Isoquinolin-8-ylmethanamine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-8-ylmethanamine is a valuable heterocyclic building block for the synthesis of diverse molecular scaffolds with significant potential in medicinal chemistry. The isoquinoline core is a well-established "privileged scaffold," known to interact with a wide range of biological targets.[1][2] The presence of a primary aminomethyl group at the C8-position offers a reactive handle for a variety of chemical transformations, enabling the exploration of chemical space and the generation of compound libraries for drug discovery programs. This document provides an overview of the potential applications of this compound and detailed protocols for its derivatization, with a focus on the synthesis of potential enzyme inhibitors.
The isoquinoline framework is found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Derivatives of the closely related isoquinolinamine have shown potent antitumor activity.[4][5][6] By utilizing this compound as a starting material, medicinal chemists can readily introduce a variety of substituents to probe structure-activity relationships (SAR) and optimize compounds for desired biological activities.
Key Features of this compound
-
Privileged Scaffold: The isoquinoline core provides a geometrically defined and synthetically accessible framework for interaction with biological targets.
-
Reactive Handle: The primary amine allows for a wide range of chemical modifications, including acylation, alkylation, sulfonylation, and participation in multicomponent reactions.
-
Vectorial Diversity: The C8-substituent projects into a distinct region of chemical space compared to more commonly substituted positions of the isoquinoline ring, offering opportunities for novel interactions with target proteins.
Application: Synthesis of Novel Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The isoquinoline scaffold has been successfully employed in the design of potent kinase inhibitors. The following section outlines a proposed synthetic route and biological evaluation of a hypothetical series of N-acyl derivatives of this compound as potential kinase inhibitors.
Proposed Synthetic Scheme
A straightforward approach to generating a library of diverse compounds from this compound is through N-acylation with a variety of carboxylic acids. This reaction is typically robust and high-yielding, making it suitable for both lead discovery and optimization.
General Reaction:
This reaction can be carried out using standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt.
Experimental Protocols
General Protocol for N-Acylation of this compound
This protocol describes a general method for the synthesis of N-(isoquinolin-8-ylmethyl)amides.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (5 mL) at room temperature, add HATU (1.2 mmol) and DIPEA (2.4 mmol).
-
Stir the mixture for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the desired N-(isoquinolin-8-ylmethyl)amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Hypothetical Biological Evaluation: Kinase Inhibition Assay
The synthesized compounds would be screened for their ability to inhibit a panel of kinases. A common method for this is a biochemical assay that measures the phosphorylation of a substrate by the kinase.
Protocol for a Generic Kinase Assay (e.g., using ADP-Glo™ Kinase Assay):
-
Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.
-
Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture in a 96- or 384-well plate.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following table presents hypothetical data for a series of N-acyl derivatives of this compound evaluated for their inhibitory activity against a hypothetical kinase (Kinase X).
| Compound ID | R-Group | Molecular Weight ( g/mol ) | Kinase X IC50 (nM) |
| IQM-001 | Phenyl | 262.31 | 150 |
| IQM-002 | 4-Fluorophenyl | 280.30 | 75 |
| IQM-003 | 4-Methoxyphenyl | 292.34 | 220 |
| IQM-004 | Thiophen-2-yl | 268.34 | 50 |
| IQM-005 | Pyridin-3-yl | 263.30 | 95 |
Visualizations
Proposed Synthetic Workflow
Caption: Synthetic and evaluation workflow.
Hypothetical Signaling Pathway Inhibition
Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the Akt signaling pathway.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel bioactive compounds. The protocols and applications outlined in this document, while based on established chemical principles and the known biological activities of the broader isoquinoline class, provide a solid foundation for researchers to explore the potential of this building block in their drug discovery efforts. The straightforward derivatization of the primary amine allows for the rapid generation of compound libraries with diverse functionalities, facilitating the identification of new therapeutic agents.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uspharmacist.com [uspharmacist.com]
Application Notes and Protocols: Potential Biological Targets of Aminoisoquinolines
Introduction:
The aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been shown to interact with a variety of biological targets, leading to their investigation for a wide range of therapeutic applications, particularly in oncology and cardiovascular diseases. These notes provide an overview of key biological targets of aminoisoquinoline derivatives, including quantitative data on their inhibitory activities, detailed protocols for relevant in vitro assays, and visualizations of the associated signaling pathways.
Rho-associated Kinase (ROCK)
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating cellular processes such as cytoskeletal organization, cell motility, and smooth muscle contraction.[1][] Dysregulation of this pathway is implicated in various pathologies, including hypertension, glaucoma, and cancer metastasis, making ROCK an attractive therapeutic target. Several aminoisoquinoline-based compounds have been developed as potent ROCK inhibitors.[3]
Quantitative Data: Aminoisoquinoline-Based ROCK Inhibitors
The following table summarizes the inhibitory potency of selected isoquinoline-based ROCK inhibitors.
| Compound | Target(s) | Kᵢ | IC₅₀ | Selectivity Profile / Notes |
| Fasudil (HA-1077) | ROCK1, ROCK2 | 0.33 µM (ROCK1) | 10.7 µM (ROCK1), 0.158 µM (ROCK2) | Also inhibits PKA (IC₅₀: 4.58 µM), PKC (IC₅₀: 12.30 µM), PKG (IC₅₀: 1.650 µM), and MLCK (Kᵢ: 36 µM).[3] |
| Y-27632 | ROCK1, ROCK2 | 220 nM (ROCK1), 300 nM (ROCK2) | - | Highly selective for ROCK over other kinases like PKA, PKC, and MLCK.[3] |
| Ripasudil (K-115) | ROCK1, ROCK2 | - | 51 nM (ROCK1), 19 nM (ROCK2) | Also inhibits CaMKIIα (IC₅₀: 370 nM) and PKACα (IC₅₀: 2.1 µM).[3] |
| Netarsudil (AR-13324) | ROCK1, ROCK2 | 1 nM (ROCK1), 1 nM (ROCK2) | - | Also inhibits the norepinephrine transporter (NET).[3] |
Experimental Protocol: In Vitro ROCK Activity Assay (Luminescent)
This protocol describes a luminescent kinase assay to determine the in vitro activity of ROCK and the inhibitory potential of aminoisoquinoline compounds. The assay measures the amount of ADP produced from the kinase reaction, which is then converted to a light signal.
Principle: The ADP-Glo™ Kinase Assay is a luminescent method that quantifies ADP formed in a kinase reaction. After the ROCK kinase reaction, the remaining ATP is depleted. Then, ADP is converted into ATP, which is used by Ultra-Glo™ Luciferase to generate a luminescent signal that is proportional to the ADP produced and thus to the kinase activity.[4][5]
Materials:
-
Recombinant active ROCK2 enzyme
-
ROCK Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Myelin Basic Protein (MBP) or other suitable ROCK substrate
-
ATP solution
-
Test aminoisoquinoline inhibitor compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test aminoisoquinoline compound in 100% DMSO. Then, dilute these concentrations into the ROCK Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup:
-
Add 1 µL of the diluted inhibitor or vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µL of ROCK2 enzyme solution (e.g., 0.3 ng/well) diluted in Kinase Buffer to all wells except the "no enzyme" negative control.
-
Prepare a substrate/ATP mix containing the ROCK substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Cover the plate and incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other measurements.
-
Normalize the data to the "vehicle control" (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Visualization: ROCK Signaling Pathway
Caption: The ROCK signaling pathway and point of inhibition.
Akt (Protein Kinase B)
Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in the PI3K/Akt signaling pathway. This pathway is critical for regulating cell survival, proliferation, and metabolism.[6][7] Hyperactivation of the Akt pathway is a common feature in many human cancers, making it a prime target for cancer therapy. Aminoisoquinoline derivatives have been explored as potential inhibitors of this crucial oncogenic kinase.
Quantitative Data: Aminoisoquinoline-Based Akt Inhibitors
The following table presents data for an aminoquinoline derivative that sensitizes tumor cells to Akt inhibitors, highlighting the potential of this scaffold in targeting the Akt pathway.
| Compound | Target(s) | GI₅₀ (MDA-MB-468) | GI₅₀ (MDA-MB-231) | GI₅₀ (MCF7) | Notes |
| CQ analog 2 | Sensitizes to Akt inhibitors | 1.41 µM | 4.50 µM | 1.98 µM | A 4-aminoquinoline derivative that enhances the efficacy of PI3K-Akt inhibitors in breast cancer cell lines.[8] |
| CQ analog 3 | Sensitizes to Akt inhibitors | 13.29 µM | 15.87 µM | 15.36 µM | A 4-aminoquinoline derivative that enhances the efficacy of PI3K-Akt inhibitors in breast cancer cell lines.[8] |
Experimental Protocol: In Vitro Akt Kinase Assay (Non-Radioactive)
This protocol outlines a non-radioactive method to measure Akt kinase activity from cell lysates by immunoprecipitation followed by a kinase reaction with a recombinant substrate.
Principle: Akt is first immunoprecipitated from cell lysates using an immobilized Akt-specific antibody. The activity of the captured Akt is then determined in a kinase reaction using a recombinant GSK-3 fusion protein as a substrate. The phosphorylation of GSK-3 is subsequently detected and quantified by Western blotting using a phospho-GSK-3 specific antibody.[9]
Materials:
-
Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitors)
-
Immobilized Akt Antibody (bead conjugate)
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
GSK-3 Fusion Protein (substrate)
-
ATP solution (10 mM)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibody: Phospho-GSK-3α/β (Ser21/9) Antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with appropriate stimuli to activate the Akt pathway. Include an untreated control.
-
Lyse cells in ice-cold Cell Lysis Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration.
-
-
Immunoprecipitation of Akt:
-
To 200 µL of cell lysate, add 20 µL of immobilized Akt antibody bead slurry.
-
Incubate with gentle rocking for 3 hours or overnight at 4°C.
-
Pellet the beads by centrifugation and wash twice with Cell Lysis Buffer, followed by two washes with Kinase Buffer.
-
-
Kinase Reaction:
-
Resuspend the washed bead pellet in 50 µL of Kinase Buffer.
-
Add 1 µL of GSK-3 fusion protein and 1 µL of 10 mM ATP.
-
If testing inhibitors, add the aminoisoquinoline compound at desired concentrations. Include a vehicle control.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary Phospho-GSK-3α/β antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities to determine the level of GSK-3 phosphorylation, which corresponds to Akt activity. Compare the signal in inhibitor-treated samples to the vehicle control to calculate percent inhibition.
-
Visualization: Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and point of inhibition.
PIM Kinase
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3). They are downstream of several signaling pathways, including the JAK/STAT pathway, and are frequently overexpressed in a variety of hematological and solid tumors.[10] PIM kinases regulate cell cycle progression, inhibit apoptosis, and promote cell survival by phosphorylating numerous substrates, some of which overlap with the Akt pathway.[11] Their role in tumorigenesis makes them a compelling target for anticancer drug development.
Quantitative Data: PIM Kinase Inhibitors
The following table includes data for a known pan-PIM inhibitor to illustrate the potency that can be achieved, as specific data for aminoisoquinoline-based PIM inhibitors is less prevalent in publicly available literature.
| Compound | Target(s) | IC₅₀ (PIM1) | IC₅₀ (PIM2) | IC₅₀ (PIM3) | Notes |
| Uzansertib (AZD1208) | PIM1, PIM2, PIM3 | 0.4 nM | 1.8 nM | 0.6 nM | A potent, orally available pan-PIM kinase inhibitor.[12] |
| SGI-1776 | PIM1, PIM2, PIM3 | 7 nM | 362 nM | 91 nM | A pan-PIM kinase inhibitor that also shows activity against FLT3. |
Experimental Protocol: In Vitro PIM Kinase Assay (Luminescent)
This protocol details a luminescent kinase assay for measuring PIM kinase activity and evaluating inhibitors, based on the ADP-Glo™ system.
Principle: The assay quantifies the amount of ADP produced during the PIM kinase-catalyzed phosphorylation of a substrate peptide. The luminescent signal generated is directly proportional to the amount of ADP, and therefore to PIM kinase activity.[13][14]
Materials:
-
Recombinant active PIM1, PIM2, or PIM3 enzyme
-
PIM Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
S6K substrate peptide (S6Ktide) or other suitable PIM substrate
-
ATP solution
-
Test aminoisoquinoline inhibitor compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in Kinase Buffer.
-
Prepare a Master Mix containing Kinase Buffer, ATP, and the S6Ktide substrate.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Add 12.5 µL of the Master Mix to all wells.
-
Add 10 µL of Kinase Buffer to the "Blank" (no enzyme) wells.
-
-
Initiate Kinase Reaction:
-
Thaw the PIM kinase enzyme on ice and dilute it to the desired concentration (e.g., 5 ng/µL) in Kinase Buffer.
-
Add 10 µL of the diluted PIM kinase to all wells except the "Blank" wells.
-
Cover the plate and incubate at room temperature for 45-60 minutes.
-
-
Signal Detection:
-
Add a volume of ADP-Glo™ Reagent equal to the reaction volume (e.g., 25 µL) to each well.
-
Incubate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent equal to the new volume in the well (e.g., 50 µL).
-
Incubate at room temperature for another 30-45 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
-
Visualization: PIM Kinase Signaling Pathway
Caption: The PIM Kinase signaling pathway and point of inhibition.
Poly (ADP-ribose) Polymerase (PARP)
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death.[15] PARP1, the most abundant isoform, detects single-strand DNA breaks (SSBs) and, upon activation, synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[16] This PARylation process recruits DNA repair machinery. Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. 5-aminoisoquinoline is a known PARP inhibitor, demonstrating the relevance of this scaffold for targeting this enzyme family.[6]
Quantitative Data: Aminoisoquinoline-Based PARP Inhibitors
The following table summarizes the inhibitory potency of representative PARP inhibitors, including the foundational 5-aminoisoquinoline.
| Compound | Target(s) | IC₅₀ | Notes |
| 5-Aminoisoquinoline (5-AIQ) | PARP-1 | 3.9 µM | A well-established PARP-1 inhibitor.[6] |
| Olaparib | PARP-1, PARP-2 | 5 nM (PARP-1), 1 nM (PARP-2) | A clinically approved PARP inhibitor for various cancers. |
| Rucaparib | PARP-1, PARP-2, PARP-3 | 1.4 nM (PARP-1), 6.4 nM (PARP-2) | A clinically approved PARP inhibitor. |
Experimental Protocol: In Vitro PARP Activity Assay (Chemiluminescent)
This protocol describes a method for determining PARP-1 activity by measuring the incorporation of biotinylated NAD⁺ into histone proteins coated on a microplate.
Principle: Histone proteins, which are substrates for PARP-1, are pre-coated onto a 96-well plate. In the presence of damaged DNA, PARP-1 catalyzes the transfer of ADP-ribose from biotinylated NAD⁺ to the histones. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP), which generates a chemiluminescent signal proportional to PARP-1 activity.[17][18]
Materials:
-
Histone-coated 96-well plate
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
PARP Assay Buffer
-
Biotinylated NAD⁺
-
Test aminoisoquinoline inhibitor compounds (e.g., 5-AIQ)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBST)
-
Blocking Buffer
-
Plate-reading luminometer
Procedure:
-
Plate Preparation:
-
Wash the histone-coated plate with Wash Buffer.
-
Block the wells by adding Blocking Buffer and incubating for 90 minutes at room temperature.
-
Wash the plate three times with Wash Buffer and tap dry.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of the test aminoisoquinoline compound and a positive control inhibitor (e.g., Olaparib) in PARP Assay Buffer. Include a vehicle control (DMSO).
-
-
Enzymatic Reaction:
-
Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and recombinant PARP-1 enzyme.
-
Add 2.5 µL of the appropriate inhibitor dilution or vehicle to the designated wells.
-
Add 12.5 µL of the Master Mix to all wells except the "Blank".
-
Initiate the reaction by adding 10 µL of biotinylated NAD⁺ solution to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the chemiluminescence using a microplate reader.
-
Subtract the background signal from the "Blank" wells.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC₅₀ value.
-
Visualization: PARP in DNA Damage Response
Caption: The role of PARP-1 in DNA repair and point of inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. sinobiological.com [sinobiological.com]
- 8. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. PARP assay [assay-protocol.com]
- 16. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rndsystems.com [rndsystems.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Isoquinolin-8-ylmethanamine in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents due to its ability to interact with a wide range of biological targets. This structural framework is present in numerous clinically approved drugs and investigational compounds, demonstrating its versatility in addressing various diseases.[1] Derivatives of isoquinoline have shown significant promise as inhibitors of key enzyme families, including Rho-associated coiled-coil containing protein kinases (ROCK) and poly (ADP-ribose) polymerases (PARP), making them attractive candidates for the development of new treatments for cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3]
While "isoquinolin-8-ylmethanamine" itself is a specific chemical entity, its direct and extensive application in published drug discovery campaigns is not widely documented. However, the broader class of isoquinolinamine and related isoquinoline derivatives has been the subject of significant research. These application notes will focus on the utility of the isoquinoline core, with a particular emphasis on isoquinolinamine structures, in the context of ROCK and PARP inhibition, providing a valuable resource for researchers interested in exploring the potential of this compound and its derivatives.
I. Isoquinoline Derivatives as ROCK Inhibitors
Rho-associated kinases (ROCK1 and ROCK2) are crucial regulators of the actin cytoskeleton and are implicated in various cellular processes such as contraction, adhesion, and migration. Dysregulation of the ROCK signaling pathway is associated with several pathologies, including hypertension, glaucoma, and cancer metastasis. Several isoquinoline-based ROCK inhibitors have been successfully developed and have reached clinical use.
Quantitative Data for Isoquinoline-Based ROCK Inhibitors
The following table summarizes the in vitro potency of representative isoquinoline-based ROCK inhibitors. This data is essential for comparing the biochemical activity of these compounds.
| Compound | Target(s) | IC50 / Ki | Key Features & Applications |
| Fasudil | ROCK1, ROCK2 | Ki: 0.33 µM (ROCK1) | First clinically approved ROCK inhibitor (Japan and China) for cerebral vasospasm. |
| Ripasudil (K-115) | ROCK1, ROCK2 | IC50: 51 nM (ROCK1), 19 nM (ROCK2) | Approved in Japan for the treatment of glaucoma and ocular hypertension. |
| Netarsudil (AR-13324) | ROCK1, ROCK2 | Ki: 1 nM (ROCK1 & ROCK2) | Approved in the US for glaucoma and ocular hypertension; also inhibits the norepinephrine transporter (NET). |
Signaling Pathway
Caption: The ROCK signaling pathway and the point of intervention by isoquinoline-based inhibitors.
Experimental Protocols
ROCK Inhibition Assay (Kinase Assay)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Myosin phosphatase target subunit 1 (MYPT1) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant ROCK enzyme, and the test compound.
-
Initiate the kinase reaction by adding a mixture of the MYPT1 substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for ROCK Activity
This protocol describes a method to assess the ability of a compound to inhibit ROCK function in intact cells.[4]
Materials:
-
Human cancer cell line (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
Antibodies against phosphorylated MYPT1 (pMYPT1) and total MYPT1
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)
-
ELISA plates or Western blotting equipment
-
Lysis buffer
Procedure:
-
Seed cells in a 96-well plate or culture dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
For ELISA: Coat an ELISA plate with a capture antibody for total MYPT1. Add the cell lysates, followed by the detection antibody for pMYPT1. Use a secondary antibody and substrate to generate a signal proportional to the amount of pMYPT1.
-
For Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies for pMYPT1 and total MYPT1.
-
Quantify the signal and normalize the pMYPT1 levels to total MYPT1.
-
Calculate the percent inhibition of MYPT1 phosphorylation and determine the IC50 value.
II. Isoquinolinamine Derivatives as PARP Inhibitors
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, particularly in the base excision repair (BER) pathway. PARP inhibitors have emerged as a successful class of anti-cancer drugs, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The isoquinoline scaffold has been utilized in the development of potent PARP inhibitors.
Quantitative Data for Isoquinoline-Based PARP Inhibitors
The following table presents data for representative isoquinolinone-based PARP inhibitors, highlighting their potency.
| Compound | Target(s) | IC50 (nM) | Key Features |
| Compound 34 (Naphthyridinone derivative) | PARP1 | 0.8 | Orally bioavailable with favorable pharmacokinetic properties. |
| Thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) | PARP1 | Potent inhibitor | Scaffold for development of specific PARP inhibitors. |
Signaling Pathway and Mechanism of Action
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isoquinolin-8-ylmethanamine as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Isoquinolin-8-ylmethanamine as a versatile ligand in various catalytic transformations. The protocols detailed below are based on established methodologies for structurally related ligands and are intended to serve as a starting point for the development of specific catalytic systems.
Introduction to this compound in Catalysis
This compound is a bidentate ligand featuring a hard amine donor and a soft N-donor from the isoquinoline ring. This unique electronic and steric profile makes it a promising candidate for a range of transition metal-catalyzed reactions. The isoquinoline moiety can participate in π-stacking interactions, which may influence the stereochemical outcome of asymmetric transformations. While direct catalytic applications of the parent this compound are not extensively documented, its structural analogues, such as quinolin-8-ylmethanamine derivatives and 8-amino-5,6,7,8-tetrahydroquinolines, have shown significant promise in fields like asymmetric transfer hydrogenation and C-H activation reactions.[1][2]
The primary amine in this compound allows for facile derivatization, enabling the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific applications.
Potential Catalytic Applications and Performance
Based on the performance of structurally similar ligands, this compound is anticipated to be effective in several key catalytic reactions. The following table summarizes expected performance data for a model asymmetric transfer hydrogenation reaction.
Table 1: Hypothetical Performance Data for Asymmetric Transfer Hydrogenation of a Prochiral Ketone using a Ru(II)-Isoquinolin-8-ylmethanamine Complex
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 1.0 | Isopropanol | 80 | >95 | 92 |
| 2 | 1-Tetralone | 1.0 | Isopropanol | 80 | >95 | 95 |
| 3 | 2-Chloroacetophenone | 1.0 | Isopropanol | 60 | 92 | 88 |
| 4 | Propiophenone | 1.0 | Isopropanol/Water (9:1) | 80 | >95 | 90 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on results obtained with analogous catalytic systems.
Experimental Protocols
Synthesis of a [Ru(p-cymene)(this compound)Cl]Cl Catalyst
This protocol describes the synthesis of a representative Ruthenium(II) complex.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve this compound (2.2 equivalents) in anhydrous DCM.
-
Slowly add the ligand solution to the ruthenium dimer solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume under vacuum.
-
Precipitate the product by adding anhydrous diethyl ether.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield the [Ru(p-cymene)(this compound)Cl]Cl complex.
-
Characterize the complex using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Asymmetric Transfer Hydrogenation (ATH) of a Ketone
This protocol provides a general procedure for the catalytic reduction of a prochiral ketone.
Materials:
-
[Ru(p-cymene)(this compound)Cl]Cl catalyst
-
Prochiral ketone (e.g., acetophenone)
-
Isopropanol (reagent grade)
-
Potassium hydroxide (KOH)
-
Argon or Nitrogen gas supply
-
Thermostated reaction vessel
Procedure:
-
To a reaction vessel under an inert atmosphere, add the [Ru(p-cymene)(this compound)Cl]Cl catalyst (0.01 mmol, 1 mol%).
-
Add the prochiral ketone (1 mmol).
-
Add isopropanol (5 mL).
-
Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).
-
Heat the reaction mixture to 80°C and stir for the required time (monitor by GC or TLC).
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product alcohol by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Proposed catalytic cycle for the Ru-catalyzed ATH of a ketone.
Experimental Workflow
Caption: General workflow from ligand and catalyst synthesis to catalytic application and analysis.
References
- 1. C(sp3)–H amination of 8-methylquinolines with azodicarboxylates under Rh(iii) catalysis: cytotoxic evaluation of quinolin-8-ylmethanamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]
Application Notes and Protocols for the Derivatization of Isoquinolin-8-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amino group of Isoquinolin-8-ylmethanamine. This scaffold is of significant interest in medicinal chemistry, as isoquinoline derivatives have been widely explored for their potential as therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The derivatization of the amino group allows for the systematic exploration of the structure-activity relationship (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties.
The following sections detail established protocols for N-acylation, N-sulfonylation, and N-alkylation (via reductive amination) of this compound.
Data Presentation: Representative Derivatives
| Derivative Type | Reagent Example | Derivative Structure | Derivative Name |
| Amide | Acetyl Chloride | ![]() | N-(Isoquinolin-8-ylmethyl)acetamide |
| Amide | Benzoyl Chloride | ![]() | N-(Isoquinolin-8-ylmethyl)benzamide |
| Sulfonamide | Benzenesulfonyl Chloride | ![]() | N-(Isoquinolin-8-ylmethyl)benzenesulfonamide |
| Sulfonamide | 5-Chloro-2,4-difluorobenzenesulfonyl chloride | ![]() | 5-Chloro-2-fluoro-4-((isoquinolin-8-ylmethyl)amino)-N-(thiazol-2-yl)benzenesulfonamide* |
| Secondary Amine | Formaldehyde | ![]() | N-Methyl-N-(isoquinolin-8-ylmethyl)amine |
| Secondary Amine | Benzaldehyde | ![]() | N-Benzyl-N-(isoquinolin-8-ylmethyl)amine |
*Structure based on derivatives described in patent literature where the sulfonamide is further elaborated.
Experimental Protocols & Workflows
The following are detailed protocols for the derivatization of the primary amino group of this compound.
N-Acylation (Amide Bond Formation)
This protocol describes a general method for the acylation of this compound with an acyl chloride (Schotten-Baumann reaction) to form an amide bond. This is a fundamental reaction in medicinal chemistry for SAR studies.
Diagram of the N-Acylation Experimental Workflow
Caption: Workflow for N-Acylation of this compound.
Materials:
-
This compound
-
Acyl chloride or Carboxylic acid
-
Coupling agent (if using a carboxylic acid, e.g., HATU, EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol using Acyl Chloride:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM. Add a suitable base such as pyridine or triethylamine (1.2 equivalents).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-acyl this compound derivative.
N-Sulfonylation (Sulfonamide Bond Formation)
This protocol is adapted from patent literature describing the synthesis of sulfonamide derivatives of this compound for therapeutic applications.
Diagram of the N-Sulfonylation Experimental Workflow
References
Hypothetical Application Note: Isoquinolin-8-ylmethanamine Hydrochloride Salt
An examination of publicly available scientific literature and databases reveals a notable absence of specific experimental data, including application notes and detailed protocols, for Isoquinolin-8-ylmethanamine hydrochloride salt . While the PubChem database provides basic chemical and physical properties, it does not contain information regarding its biological activity or established experimental uses.[1]
The broader class of isoquinoline derivatives, however, is well-documented for its diverse and significant pharmacological potential.[2][3][4] These compounds are recognized for a wide array of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions.[2][3] This suggests that this compound hydrochloride salt, as a member of this chemical family, may hold promise for various therapeutic applications, warranting further investigation.
Given the lack of specific data for the requested compound, this document presents a hypothetical application note and generalized protocols based on the known activities of other isoquinoline derivatives. These are intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the potential of this compound hydrochloride salt.
Introduction
This compound hydrochloride is a member of the isoquinoline family of compounds. Structurally, it possesses the characteristic isoquinoline core, which is a key pharmacophore in numerous biologically active molecules.[2][3] While the specific biological targets of this particular salt are yet to be fully elucidated, its structural similarity to other pharmacologically active isoquinolines suggests potential utility in areas such as oncology and infectious diseases. This document provides a prospective overview of its potential applications and suggested experimental protocols for its initial characterization.
Potential Applications
-
Anticancer Research: Many isoquinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including breast, prostate, and colon cancer.[5] The proposed mechanism for some of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Therefore, this compound hydrochloride salt could be investigated as a potential anticancer agent.
-
Antimicrobial Research: The isoquinoline scaffold is present in several natural and synthetic compounds with antimicrobial properties.[2] Investigations could explore the efficacy of this compound hydrochloride salt against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: Isoquinoline derivatives have been identified as inhibitors of various enzymes.[2] Screening this compound against a panel of relevant enzymes, such as kinases or proteases, could reveal specific molecular targets.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 362606-12-0 | PubChem[1] |
General Experimental Protocols
The following are generalized protocols that can be adapted for the initial screening and characterization of this compound hydrochloride salt.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of the compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound hydrochloride salt (dissolved in a suitable solvent like DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound hydrochloride salt in a complete growth medium. Add the diluted compound to the wells, including a vehicle control (medium with the solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
Protocol 2: Kinase Inhibition Assay (Generic)
This protocol provides a framework for assessing the inhibitory activity of the compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound hydrochloride salt
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.
-
Compound Addition: Add serial dilutions of this compound hydrochloride salt to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Kinase Reaction Initiation: Add the kinase reaction mixture to the wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).
-
Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the negative control and determine the IC₅₀ value.
Caption: Potential mechanism of action via kinase pathway inhibition.
Summary of Potential In Vitro Activities (Hypothetical Data)
The following table presents hypothetical data for this compound hydrochloride salt based on activities observed for other isoquinoline derivatives. This is for illustrative purposes only.
| Assay | Cell Line/Target | IC₅₀ (µM) |
| Cytotoxicity | MCF-7 (Breast Cancer) | 5.2 |
| Cytotoxicity | PC-3 (Prostate Cancer) | 8.9 |
| Kinase Inhibition | Kinase B | 0.75 |
| Antibacterial | E. coli | > 100 |
| Antifungal | C. albicans | 25.6 |
Disclaimer: The experimental protocols and data presented in this document are hypothetical and intended for illustrative purposes. Researchers should conduct their own experiments to determine the actual biological activities and optimal assay conditions for this compound hydrochloride salt. All laboratory work should be performed in accordance with institutional safety guidelines.
References
- 1. This compound | C10H10N2 | CID 12018699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrr.com [ijcrr.com]
- 5. uspharmacist.com [uspharmacist.com]
Troubleshooting & Optimization
Troubleshooting low yield in "Isoquinolin-8-ylmethanamine" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of Isoquinolin-8-ylmethanamine. The primary focus is on the common synthetic route involving the reduction of 8-cyanoisoquinoline.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from various factors, from the quality of the starting material to the specifics of the reaction and work-up procedures. This guide is structured to address potential issues systematically.
Problem 1: Low Conversion of 8-Cyanoisoquinoline
Q1: My reaction shows a significant amount of unreacted 8-cyanoisoquinoline. What are the likely causes and solutions?
A1: Incomplete conversion is a common issue and can often be traced back to the reagents or reaction conditions.
-
Inactive Reducing Agent: The choice and quality of the reducing agent are critical.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful but moisture-sensitive reagent. Ensure it is fresh and handled under strictly anhydrous conditions. Clumping of the grey powder can indicate deactivation.
-
Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd-C): The catalyst may be poisoned or deactivated. Ensure the catalyst is of good quality and the system is free of catalyst poisons like sulfur or halogen compounds. The hydrogen pressure and reaction time may also need optimization.
-
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time. For catalytic hydrogenations, a moderate increase in temperature or pressure might be beneficial, but be cautious of potential side reactions.
-
Solvent Issues: The solvent must be anhydrous, especially when using reactive hydrides like LiAlH₄. Ethers like THF or diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
| Parameter | Recommended Condition | Troubleshooting Action |
| Reducing Agent | LiAlH₄ (freshly opened) or Active Catalyst (e.g., Raney Ni, Pd/C) | Use a new bottle of LiAlH₄. For hydrogenation, try a new batch of catalyst or a different catalyst. |
| Solvent | Anhydrous THF or Diethyl Ether | Use freshly distilled, dry solvent. |
| Reaction Time | Monitor by TLC/LC-MS | Extend reaction time if starting material is still present. |
| Temperature | 0 °C to reflux (reagent dependent) | For sluggish reactions, consider a controlled increase in temperature. |
Problem 2: Formation of Side Products
Q2: I've isolated my product, but the yield is low due to the formation of significant byproducts. What are these and how can I minimize them?
A2: Side product formation is often related to over-reduction or reaction with impurities.
-
Over-reduction of the Isoquinoline Ring: Strong reducing agents under harsh conditions can potentially reduce the isoquinoline ring system itself, leading to tetrahydroisoquinoline derivatives.[1] Using a milder reducing agent or carefully controlling the stoichiometry and temperature can mitigate this.
-
Hydrolysis of the Nitrile: If water is present, the nitrile group can be hydrolyzed to a carboxylic acid, especially during acidic or basic work-up. Maintaining anhydrous conditions is key.
-
Impure Starting Material: The purity of the 8-cyanoisoquinoline is paramount. Impurities from its synthesis (e.g., via Bischler-Napieralski or Pictet-Spengler type reactions followed by functional group manipulation) can lead to side reactions.[2][3] It is advisable to purify the starting nitrile by recrystallization or column chromatography before the reduction step.
Problem 3: Difficult Product Isolation and Purification
Q3: I believe the reaction worked, but I'm losing a lot of product during the work-up and purification. What are the best practices?
A3: Amines can be challenging to isolate due to their basicity and potential for salt formation.
-
Work-up Procedure:
-
Quenching (for LiAlH₄ reactions): A careful, sequential addition of water and then a sodium hydroxide solution (Fieser work-up) is crucial to safely quench the reaction and precipitate aluminum salts, which can then be filtered off. Rushing this step can lead to the product being trapped in the aluminum salts.
-
pH Adjustment: During aqueous extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and allow its extraction into an organic solvent. Emulsion formation can be an issue; adding brine can help to break up emulsions.
-
-
Purification:
-
Column Chromatography: this compound is a polar compound. A silica gel column using a polar solvent system (e.g., Dichloromethane/Methanol with a small amount of triethylamine or ammonia) is often effective. The addition of a small amount of base to the eluent can prevent the product from streaking on the column.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q: What is a typical synthetic route for this compound?
A: A common and direct laboratory-scale synthesis involves the reduction of 8-cyanoisoquinoline. The 8-cyanoisoquinoline precursor can be synthesized from 8-bromoisoquinoline via a cyanation reaction. The isoquinoline core itself can be constructed through established methods like the Bischler-Napieralski or Pictet-Spengler reactions.[2][3][4]
Q: Which reducing agent is best for converting 8-cyanoisoquinoline to this compound?
A: Both Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent and catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) are effective methods. The choice depends on the available equipment and the scale of the reaction. LiAlH₄ is often used for smaller scale syntheses, while catalytic hydrogenation can be more scalable.
Q: How can I monitor the progress of the reduction reaction?
A: Thin Layer Chromatography (TLC) is a convenient method. Use a polar solvent system (e.g., 10% Methanol in Dichloromethane). The starting nitrile will have a higher Rf value than the more polar product amine. Staining with ninhydrin can help visualize the amine product. LC-MS is also an excellent tool for monitoring the disappearance of starting material and the appearance of the product mass peak.
Q: My final product is a dark oil, not a solid. Is this normal?
A: While some amines are oils at room temperature, this compound is expected to be a solid or a low-melting solid. A dark oil suggests the presence of impurities. Purification by column chromatography or conversion to a hydrochloride salt, followed by recrystallization, can yield a purer, solid product.
Experimental Protocols
Protocol 1: Reduction of 8-Cyanoisoquinoline with LiAlH₄
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Reagents: The flask is charged with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition: A solution of 8-cyanoisoquinoline (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Isolation: The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude amine is purified by silica gel column chromatography.
Visualizations
Caption: Synthetic pathway from 8-cyanoisoquinoline to the target amine.
References
Technical Support Center: Optimizing Aminoisoquinoline Synthesis
Welcome to the technical support center for the synthesis of aminoisoquinolines. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and structured data to support your research endeavors.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of aminoisoquinolines, offering potential causes and solutions in a practical question-and-answer format.
Issue 1: Low or No Yield in Bischler-Napieralski Reaction
Q1: My Bischler-Napieralski reaction is resulting in a very low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?
A1: Low yields in the Bischler-Napieralski reaction are a common issue and can often be attributed to several key factors:
-
Deactivated Aromatic Ring: The core of this reaction is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamide substrate contains electron-withdrawing groups, the cyclization step will be significantly hindered.
-
Solution: If possible, start with substrates that have electron-donating groups (e.g., methoxy, methyl) on the aromatic ring, as these will activate the ring towards electrophilic attack.[1] For less reactive substrates, more forcing conditions may be necessary.
-
-
Inadequate Dehydrating Agent: The choice and potency of the dehydrating agent are critical for driving the reaction to completion.
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters that need to be optimized for each specific substrate.
-
Solution: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC). Prolonged reaction times at high temperatures can lead to decomposition and tar formation, so finding the optimal balance is key.
-
Issue 2: Prominent Styrene Side Product Formation
Q2: I am observing a significant amount of a styrene derivative as a side product in my Bischler-Napieralski reaction. What is causing this and how can it be minimized?
A2: The formation of a styrene derivative is a classic side reaction known as the retro-Ritter reaction. This occurs when the nitrilium ion intermediate fragments.
-
Cause: This side reaction is particularly prevalent when the resulting styrene is highly conjugated and therefore stable.
-
Solutions:
-
Milder Reaction Conditions: Employing modern, milder protocols can suppress this side reaction. The use of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures.
-
Solvent Choice: Using a nitrile solvent that corresponds to the nitrile eliminated in the retro-Ritter reaction can help to shift the equilibrium away from the undesired styrene product.
-
Modified Procedure: A modified Bischler-Napieralski procedure using oxalyl chloride and a Lewis acid (e.g., FeCl₃) can avoid the formation of the intermediate that leads to the retro-Ritter elimination.[2]
-
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify my aminoisoquinoline product. What are some effective strategies?
A3: Purification of aminoisoquinolines can be challenging due to their basic nature and potential for co-elution with starting materials or byproducts.
-
Removal of Basic Impurities:
-
Acidic Wash: During the work-up, an acidic wash (e.g., with dilute HCl) will protonate basic impurities, including excess amine starting materials, making them water-soluble and easily separable from the product in the organic layer.[3]
-
-
Chromatography:
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the basic aminoisoquinoline product on the acidic silica gel.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be a useful purification technique.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. To find an appropriate solvent, test the solubility of your crude product in various solvents at room and elevated temperatures.
Frequently Asked Questions (FAQs)
Q4: What are the main classical methods for synthesizing the isoquinoline core?
A4: The three most well-established classical methods are:
-
Bischler-Napieralski Reaction: This involves the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines.[1][4]
-
Pomeranz-Fritsch Reaction: This is an acid-promoted synthesis of isoquinolines from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[5][6][7]
-
Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Q5: Are there modern, milder alternatives to the classical synthesis methods?
A5: Yes, numerous modern methods have been developed to overcome the often harsh conditions of classical syntheses. These include:
-
Transition-Metal-Catalyzed Reactions: Catalysts based on rhodium, ruthenium, palladium, and copper are now widely used for C-H activation/annulation reactions to construct the isoquinoline scaffold under milder conditions.[8][9][10]
-
Domino and Cascade Reactions: These elegant strategies allow for the formation of multiple bonds in a single pot, often with high atom economy, to rapidly assemble complex isoquinoline derivatives.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in many isoquinoline syntheses.[1]
Q6: How can I synthesize a 1-aminoisoquinoline?
A6: Several methods are available for the synthesis of 1-aminoisoquinolines:
-
Gold(III)-Mediated Domino Reaction: A facile synthesis from readily available 2-alkynylbenzamides and ammonium acetate under mild conditions.[8]
-
Rhodium(III)-Catalyzed C-H Cascade Annulation: This method utilizes benzamidine hydrochlorides and iodonium ylides.[11]
-
Cobalt(III)-Catalyzed C-H/N-H Bond Functionalization: This approach uses aryl amidines and diazo compounds under mild, oxidant-free conditions.[8]
Data Presentation
Table 1: Comparison of Reaction Conditions for Aminoisoquinoline Synthesis
| Synthesis Method | Key Reagents | Typical Solvents | Temperature Range | Reported Yields | Reference |
| Bischler-Napieralski | β-arylethylamide, POCl₃ or P₂O₅ | Toluene, Acetonitrile, DCM | Reflux | Variable, can be low | [1] |
| Modified Bischler-Napieralski | 1,2-diarylethylamide, Oxalyl chloride, FeCl₃ | Dichloromethane | 0°C to Reflux | Up to 92% | [2] |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine, H₂SO₄ | None or inert solvent | High Temp | Highly variable | [5][6] |
| Gold(III)-Catalyzed Domino Reaction | 2-alkynylbenzamide, Ammonium acetate, AuCl₃ | 1,2-Dichloroethane | 80°C | Good to excellent | [8] |
| Rhodium(III)-Catalyzed Annulation | Benzamidine HCl, Iodonium ylide, [Cp*RhCl₂]₂ | Dichloroethane | 80°C | Moderate to good | [11] |
| 6-Aminoisoquinoline Synthesis | 2-(carboxymethyl)-4-nitrobenzoic acid (multi-step) | THF, various | 45°C to Reflux | 73-84% (overall) | [12] |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.
-
Cool the mixture in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. Note that the addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or NaOH solution) to pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Modern Gold(III)-Catalyzed Synthesis of 1-Aminoisoquinolines
-
To a sealed tube, add the 2-alkynylbenzamide (1.0 equiv), ammonium acetate (2.0 equiv), and gold(III) chloride (AuCl₃) (5 mol%).
-
Add anhydrous 1,2-dichloroethane as the solvent.
-
Seal the tube and heat the reaction mixture at 80°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Visualizations
Caption: Troubleshooting decision tree for low-yield aminoisoquinoline synthesis.
Caption: General experimental workflow for aminoisoquinoline synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Isoquinoline synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C-H Cascade Annulation of Benzamidines with Iodonium Ylides. | Semantic Scholar [semanticscholar.org]
- 12. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 8-Substituted Isoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-substituted isoquinolines. This guide focuses on common side reactions and challenges encountered during the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of 8-substituted isoquinolines, providing potential causes and solutions in a question-and-answer format.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. The reaction is typically carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2][3]
Question 1: I am observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. What is this side reaction and how can I minimize it?
Answer:
This common side reaction is known as the retro-Ritter reaction . It occurs when the nitrilium ion intermediate, formed during the reaction, fragments to produce a styrene derivative. This is particularly prevalent when the resulting styrene is highly conjugated.[1][4]
Troubleshooting Strategies:
-
Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product. However, the cost of certain nitriles may be a limiting factor.[1]
-
Alternative Reagents: Employing oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion.[4][5]
-
Milder Conditions: Using milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can sometimes suppress this side reaction.[2]
Question 2: My Bischler-Napieralski reaction is giving a low yield, or failing completely, when synthesizing an 8-substituted isoquinoline. What are the potential causes and solutions?
Answer:
Low yields in the Bischler-Napieralski reaction, especially with 8-substituted precursors, can be attributed to several factors, primarily related to the electronic nature of the aromatic ring and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Deactivated Aromatic Ring | The Bischler-Napieralski reaction is an electrophilic aromatic substitution. Electron-withdrawing groups (EWGs) at the 8-position (e.g., -NO₂) deactivate the ring, making the intramolecular cyclization difficult.[4] | For substrates with EWGs, use stronger dehydrating agents like a mixture of P₂O₅ in refluxing POCl₃ or polyphosphoric acid (PPA).[2][5] Consider using milder, more modern protocols with Tf₂O.[6] |
| Steric Hindrance | A bulky substituent at the 8-position can sterically hinder the approach of the electrophile to the 7-position, slowing down the cyclization. | Optimize reaction temperature and time. Higher temperatures may be required to overcome the activation barrier, but this must be balanced against the risk of decomposition. |
| Inadequate Dehydrating Agent | For less reactive substrates, common dehydrating agents like POCl₃ alone may not be sufficient to drive the reaction to completion.[4] | Use a more potent dehydrating agent or a combination of agents. The choice depends on the specific substrate's reactivity.[4] |
| Tar Formation | High temperatures and prolonged reaction times can lead to polymerization and decomposition of starting materials and products, resulting in a thick, unmanageable tar. | Carefully control the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid overheating. |
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[7][8] A key challenge in the synthesis of 8-substituted isoquinolines via this method is controlling the regioselectivity of the cyclization.
Question 3: I am attempting to synthesize an 8-substituted tetrahydroisoquinoline using the Pictet-Spengler reaction with a meta-substituted phenethylamine, but I am getting a mixture of the 6-substituted and 8-substituted isomers. How can I favor the formation of the desired 8-substituted product?
Answer:
The regioselectivity of the Pictet-Spengler reaction is influenced by both electronic and steric factors, as well as the reaction conditions. Cyclization can occur either ortho or para to the activating group on the aromatic ring.
Strategies to Favor 8-Substituted Isomer (Ortho-Cyclization):
-
pH Control: For substrates with a hydroxyl group at the meta-position, adjusting the pH to neutral or slightly basic conditions can favor the formation of the 8-substituted isomer. This is thought to proceed through a zwitterionic intermediate that directs ortho-cyclization.[9]
-
Blocking Groups: Introducing a temporary blocking group at the para-position (C-6) can force the cyclization to occur at the ortho-position (C-8). The blocking group can be removed in a subsequent step.
-
Directed Metalation: In some cases, a directed metalation-cyclization strategy can be employed to achieve high regioselectivity.
Quantitative Data on Regioselectivity:
The ratio of 6-substituted to 8-substituted isomers is highly dependent on the substrate and reaction conditions. For example, in the cyclization of 2-(3-methoxyphenyl)ethylamine with formaldehyde, acidic conditions strongly favor the formation of the 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
| Substrate | Conditions | Product Ratio (6-isomer : 8-isomer) | Reference |
| 2-(3-methoxyphenyl)ethylamine | Formaldehyde, 20% HCl | Predominantly 6-methoxy isomer (80% yield of 6-methoxy isomer) | |
| 2-(2-trimethylsilyl-3-methoxyphenyl)ethylamine | Formaldehyde, aq. ethanol, pH=6, reflux | Regiospecific formation of 8-methoxy isomer (72% yield) |
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[10][11][12]
Question 4: My Pomeranz-Fritsch synthesis of an 8-substituted isoquinoline is resulting in very low yields. What are the common pitfalls and how can I improve the outcome?
Answer:
The yields of the Pomeranz-Fritsch reaction can be highly variable and are sensitive to the nature of the substituents on the benzaldehyde starting material and the reaction conditions.
Factors Affecting Yield and Troubleshooting Strategies:
-
Substituent Effects: Electron-donating groups on the benzaldehyde generally lead to higher yields, while electron-withdrawing groups can significantly lower the yield or prevent the reaction altogether.[13] For the synthesis of 8-substituted isoquinolines, the electronic nature of the substituent at this position will have a significant impact.
-
Harsh Reaction Conditions: The classical Pomeranz-Fritsch reaction often requires strong acids and high temperatures, which can lead to decomposition and tar formation.
-
Alternative Procedures: Several modifications to the original protocol have been developed to improve yields and expand the scope of the reaction. The Schlittler-Muller modification, for instance, uses a substituted benzylamine and glyoxal hemiacetal.[13]
| Challenge | Potential Cause | Recommended Solution |
| Low Yield | Electron-withdrawing substituent at the 8-position. | Use a modified procedure, such as the Schlittler-Muller or Bobbitt modification, which may offer milder conditions and better yields for electron-deficient systems.[13] |
| Tar Formation | Decomposition of starting materials or intermediates under harsh acidic conditions. | Carefully control the reaction temperature and consider using a milder acid catalyst. Monitor the reaction closely to avoid prolonged reaction times. |
| Incomplete Reaction | Insufficiently strong acid to promote cyclization. | While harsh conditions can be detrimental, a sufficiently strong acid is necessary. A careful optimization of the acid catalyst and concentration is required for each specific substrate. |
II. Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline
This protocol is a general guideline and may require optimization for specific 8-substituted analogues.
Materials:
-
N-(3,4-Dimethoxyphenethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (1.1 - 2.0 eq) dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature and carefully quench by slowly adding it to a vigorously stirred, ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 2: Pictet-Spengler Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
Materials:
-
2-(3-Methoxyphenyl)ethylamine
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (20%)
-
Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
Dissolve 2-(3-methoxyphenyl)ethylamine (1.0 eq) in 20% hydrochloric acid.
-
Add formaldehyde solution (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and make it basic by the addition of a sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
III. Visualizations
Reaction Mechanisms and Troubleshooting Workflow
The following diagrams illustrate the general mechanisms of the key reactions and a logical workflow for troubleshooting common issues in the synthesis of 8-substituted isoquinolines.
Caption: Generalized mechanism of the Bischler-Napieralski reaction and the competing retro-Ritter side reaction.
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Caption: A logical workflow for troubleshooting common issues in the synthesis of 8-substituted isoquinolines.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. organicreactions.org [organicreactions.org]
- 9. benchchem.com [benchchem.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Aminoisoquinolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification challenges of polar aminoisoquinolines. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of polar aminoisoquinolines.
| Problem | Potential Cause | Solution |
| Poor or No Retention in Reversed-Phase HPLC (Compound elutes in the void volume) | The compound is too polar for the stationary phase. | 1. Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the water content. Note that some C18 columns can suffer from "phase collapse" in highly aqueous mobile phases. Consider using a column specifically designed for aqueous mobile phases (e.g., with polar end-capping or embedded polar groups). 2. Employ a More Polar Stationary Phase: Switch to a reversed-phase column with a more polar character, such as a Phenyl-Hexyl or an embedded polar group (EPG) column. 3. Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (e.g., silica, diol, amide) with a high concentration of an organic solvent in the mobile phase. |
| Significant Peak Tailing in Chromatography (Normal or Reversed-Phase) | Acidic Silanol Interactions: The basic amino group on the isoquinoline ring interacts strongly with acidic silanol groups on the silica surface of the column, leading to tailing. Secondary Ionic Interactions: In HILIC, secondary ionic interactions with the stationary phase can also cause peak tailing. | 1. Modify the Mobile Phase (Normal Phase): Add a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%) to the mobile phase to neutralize the acidic silanol groups. 2. Modify the Mobile Phase (Reversed-Phase): Adjust the pH of the mobile phase to be at least 2 pH units above the pKa of the aminoisoquinoline to ensure it is in its neutral, less interactive form. Use a suitable buffer to maintain a stable pH. 3. Use a Deactivated or End-Capped Column: Employ a high-quality, end-capped reversed-phase column where the residual silanol groups are minimized. For normal phase, consider using deactivated silica or an alternative stationary phase like alumina. 4. Optimize HILIC Conditions: Adjust the buffer concentration in the HILIC mobile phase. Increasing the salt concentration can help to shield the charged sites on the stationary phase and reduce secondary ionic interactions. |
| Low or No Recovery of the Compound | Irreversible Adsorption: The polar aminoisoquinoline may be irreversibly binding to the acidic sites on the silica gel. Compound Degradation: The compound may be unstable on the acidic silica gel. | 1. Switch to a Less Acidic Stationary Phase: Use neutral or basic alumina instead of silica gel for normal-phase chromatography. 2. Use Amine-Functionalized Silica: This type of stationary phase has a reduced number of acidic silanol groups. 3. Employ Reversed-Phase or HILIC Chromatography: These techniques are generally less harsh than normal-phase chromatography on bare silica. 4. Deactivate the Silica Gel: Before loading the sample, flush the silica gel column with a mobile phase containing a small amount of a basic modifier like triethylamine. |
| Co-elution with Polar Impurities | The chosen chromatographic system lacks sufficient selectivity to separate the target compound from impurities with similar polarity. | 1. Optimize the Mobile Phase: Systematically vary the solvent strength and composition. In reversed-phase, adjusting the pH can significantly alter the selectivity between basic compounds. 2. Try a Different Stationary Phase: A column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl or a HILIC column) can provide different selectivity. 3. Employ an Orthogonal Purification Technique: If one chromatographic mode fails, try another (e.g., if RP-HPLC fails, try HILIC or ion-exchange chromatography). 4. Consider Preparative TLC or SFC: For small-scale purifications, preparative thin-layer chromatography can be effective. Supercritical fluid chromatography (SFC) can also offer unique selectivity for polar compounds. |
| Compound Instability During Purification | The aminoisoquinoline derivative is sensitive to the acidic nature of the stationary phase or exposure to air/light. | 1. Deactivate the Stationary Phase: As mentioned for low recovery, pre-treating the silica gel with a basic modifier can prevent degradation. 2. Work Under an Inert Atmosphere: If the compound is sensitive to oxidation, perform the purification under nitrogen or argon. 3. Protect from Light: If the compound is light-sensitive, wrap the column and collection tubes in aluminum foil. 4. Minimize Purification Time: Develop a rapid purification method to reduce the time the compound is in contact with the stationary phase and solvents. |
Frequently Asked Questions (FAQs)
Q1: Why are polar aminoisoquinolines challenging to purify using standard silica gel chromatography?
A1: The primary difficulty arises from the basic nature of the amino group. Silica gel is acidic due to the presence of silanol groups (Si-OH). This leads to strong acid-base interactions between the basic aminoisoquinoline and the acidic stationary phase, resulting in issues like peak tailing, irreversible adsorption, and in some cases, degradation of the compound.[1]
Q2: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for purifying my polar aminoisoquinoline?
A2: HILIC is an excellent choice when your polar aminoisoquinoline is too polar to be adequately retained on a reversed-phase column (i.e., it elutes in or near the void volume).[2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar compounds.[2][3]
Q3: How does the pH of the mobile phase affect the purification of aminoisoquinolines in reversed-phase HPLC?
A3: The pH of the mobile phase is a critical parameter. Aminoisoquinolines are basic compounds with pKa values typically in the range of 5-7 for the ring nitrogen and the amino group. By adjusting the mobile phase pH to be at least two units above the pKa, the aminoisoquinoline will be in its neutral, less polar form, leading to increased retention and improved peak shape.[4][5] Conversely, at a pH below the pKa, the compound will be protonated and more polar, resulting in earlier elution.[4][5][6]
Q4: What are some suitable starting conditions for developing a purification method for a new polar aminoisoquinoline?
A4: A good starting point is to use Thin Layer Chromatography (TLC) to screen for a suitable mobile phase for normal-phase chromatography. For reversed-phase HPLC, a good initial scouting gradient would be from 5% to 95% acetonitrile in water with 0.1% formic acid (for acidic conditions) and another with 0.1% ammonium hydroxide (for basic conditions) to assess the compound's behavior at different pHs. Based on these initial results, you can then decide which chromatographic mode and conditions to optimize.
Q5: Can I use recrystallization to purify my polar aminoisoquinoline?
A5: Yes, recrystallization can be a very effective purification technique, especially for removing small amounts of impurities from a solid compound. The key is to find a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below. This method is often used as a final polishing step after chromatographic purification.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for the Separation of a Hypothetical Polar Aminoisoquinoline
| Parameter | Normal Phase | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Silica Gel | C18 | Silica or Amide |
| Mobile Phase | Dichloromethane/Methanol (95:5) + 0.5% Triethylamine | Acetonitrile/Water (20:80) with 10 mM Ammonium Acetate, pH 9.0 | Acetonitrile/Water (90:10) with 10 mM Ammonium Formate, pH 3.0 |
| Retention Time (min) | 8.2 | 5.6 | 10.5 |
| Peak Shape | Symmetrical | Symmetrical | Symmetrical |
| Resolution from Impurity | 1.8 | 2.1 | 2.5 |
| Recovery (%) | ~85% | >95% | >95% |
This table presents illustrative data to highlight the relative performance of different techniques.
Experimental Protocols
Protocol 1: Preparative Flash Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing bed.
-
Deactivation: Flush the packed column with 2-3 column volumes of the initial elution solvent containing 1% triethylamine. This will neutralize the acidic sites on the silica gel.
-
Equilibration: Equilibrate the column with the initial mobile phase (without triethylamine) until the baseline is stable.
-
Sample Loading: Dissolve the crude polar aminoisoquinoline in a minimum amount of the mobile phase or a slightly stronger solvent. If the compound is not very soluble, perform a "dry loading" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified polar aminoisoquinoline.
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
-
Column Selection: Choose a suitable preparative C18 column with appropriate dimensions for the amount of material to be purified.
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For a basic aminoisoquinoline, it is recommended to use a buffered mobile phase with a pH of 8 or higher (e.g., 10 mM ammonium bicarbonate in water).
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Injection and Elution: Inject the sample onto the column and begin the gradient elution. A typical gradient might be from 10% to 60% acetonitrile in the buffered aqueous phase over 30 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired compound.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm their purity.
-
Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the purified compound.
Visualizations
Caption: Workflow for purification method development of polar aminoisoquinolines.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Interactions of a protonated polar aminoisoquinoline with different stationary phases.
References
Improving the stability of "Isoquinolin-8-ylmethanamine" in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoquinolin-8-ylmethanamine. The information provided is designed to help you anticipate and address common stability challenges encountered in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by its chemical structure, which contains a primary amine and an isoquinoline ring system. Key factors include:
-
pH: The amine group is basic and can exist in protonated or free base form depending on the pH. The free base is more nucleophilic and susceptible to certain degradation reactions.
-
Oxidation: Primary amines and the electron-rich isoquinoline ring can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents.
-
Light: Aromatic heterocyclic compounds like isoquinoline can be photosensitive and may degrade upon exposure to UV or even visible light.
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation pathways.
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions, while certain solvents may contain impurities that promote degradation.
Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?
A2: A change in color, often to a yellow or brown hue, is a common indicator of degradation. This is frequently caused by oxidative degradation pathways, which can lead to the formation of colored impurities. It is recommended to perform analytical characterization (e.g., HPLC-UV, LC-MS) to identify the degradation products.
Q3: My compound appears to be losing potency in my assay. Could this be a stability issue?
A3: Yes, a loss of potency is a strong indication of compound degradation. It is crucial to determine the stability of this compound under your specific assay conditions (buffer, pH, temperature, light exposure). A stability-indicating analytical method should be used to quantify the amount of intact compound remaining over time.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Aqueous Buffers
-
Symptom: Significant loss of this compound concentration within hours of preparation in an aqueous buffer.
-
Potential Cause: pH-mediated hydrolysis or oxidation catalyzed by components in the buffer.
-
Troubleshooting Steps:
-
pH Profiling: Conduct a study to assess the stability of the compound across a range of pH values (e.g., pH 3, 5, 7, 9). This will help identify the optimal pH for stability.
-
Buffer Selection: Certain buffer components can catalyze degradation. Test the stability in different buffer systems (e.g., phosphate, citrate, Tris).
-
Metal Ion Contamination: Use high-purity water and reagents to prepare buffers. If metal ion-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA (0.1-1 mM).
-
De-gas Buffers: To minimize oxidative degradation, de-gas aqueous buffers by sparging with an inert gas like nitrogen or argon before use.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: High variability in experimental outcomes when using solutions of this compound prepared at different times.
-
Potential Cause: Inconsistent handling of the compound and its solutions, leading to variable levels of degradation.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare fresh solutions for each experiment whenever possible. If stock solutions are used, establish a clear expiration date based on stability data.
-
Control Light Exposure: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Control Temperature: Store stock solutions at a low temperature (e.g., 2-8 °C or -20 °C) and allow them to equilibrate to the experimental temperature just before use.
-
Inert Atmosphere: For sensitive experiments, prepare and handle solutions under an inert atmosphere (e.g., in a glovebox).
-
Data Presentation: Forced Degradation Study Example
A forced degradation study is essential for understanding the potential degradation pathways of a compound.[1][2][3] The following table summarizes hypothetical results from such a study on this compound.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants Observed |
| 0.1 M HCl | 24 hours | 60 °C | 15% | Degradant A, Degradant B |
| 0.1 M NaOH | 24 hours | 60 °C | 45% | Degradant C, Degradant D |
| 3% H₂O₂ | 24 hours | 25 °C | 60% | Degradant E, Degradant F |
| Heat (Solid) | 48 hours | 80 °C | < 5% | Minor impurities |
| Photostability (Solution) | 24 hours | 25 °C | 25% | Degradant G |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60 °C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store a solid sample of the compound at 80 °C.
-
Photostability: Expose a solution of the compound (0.5 mg/mL) to a calibrated light source.
-
Sample Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute with the mobile phase to a suitable concentration and analyze by a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A gradient elution is often necessary to separate polar and non-polar degradants. A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation stability study.
References
Technical Support Center: Scale-up Synthesis of Isoquinolin-8-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of Isoquinolin-8-ylmethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the large-scale production of this compound?
A1: The most common and industrially viable routes for the synthesis of this compound involve a two-step process starting from 8-substituted isoquinoline precursors. The two main precursors are Isoquinoline-8-carboxaldehyde and Isoquinoline-8-carbonitrile.
-
Route 1: From Isoquinoline-8-carboxaldehyde: This route involves the reductive amination of the aldehyde with ammonia.
-
Route 2: From Isoquinoline-8-carbonitrile: This route consists of the reduction of the nitrile group to a primary amine.
Q2: What are the key considerations when selecting a synthetic route for scale-up?
A2: When selecting a synthetic route for scale-up, several factors should be considered:
-
Cost and availability of starting materials: The price and reliable sourcing of the initial isoquinoline precursor are critical for economic viability.
-
Reagent safety and handling: The use of hazardous reagents like certain metal hydrides may require specialized equipment and safety protocols, impacting cost and feasibility at scale.
-
Process robustness and reproducibility: The chosen route should consistently deliver the desired product in high yield and purity.
-
Purification and waste disposal: The ease of product purification and the environmental impact of waste streams are significant considerations for large-scale production.
Q3: What are the typical methods for purifying this compound at an industrial scale?
A3: Large-scale purification of this compound, a primary amine, often involves the following techniques:
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method for removing impurities.
-
Crystallization: Formation of a salt, such as the hydrochloride salt, can facilitate purification through crystallization. This method is often effective in removing process-related impurities.
-
Column Chromatography: While common in laboratory settings, large-scale column chromatography can be expensive. However, for high-purity requirements, it may be necessary. Reversed-phase chromatography using C18-functionalized silica gel can be a viable option for purifying polar compounds like primary amines.[1]
Troubleshooting Guides
Route 1: Reductive Amination of Isoquinoline-8-carboxaldehyde
This process typically involves the reaction of Isoquinoline-8-carboxaldehyde with ammonia in the presence of a reducing agent.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve Isoquinoline-8-carboxaldehyde in a suitable solvent (e.g., methanol, ethanol).
-
Add a source of ammonia (e.g., aqueous ammonia, ammonia in methanol).
-
Stir the mixture at a controlled temperature to facilitate the formation of the intermediate imine.
-
Reduction: Add a reducing agent (e.g., sodium borohydride, catalytic hydrogenation) to the reaction mixture.
-
Work-up and Isolation: After the reaction is complete, quench any remaining reducing agent. Perform an extractive work-up to isolate the crude product.
-
Purification: Purify the crude this compound by distillation or crystallization of a suitable salt.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Amine | Incomplete imine formation. | - Increase the reaction time or temperature for imine formation.- Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. |
| Inefficient reduction of the imine. | - Choose a more potent reducing agent.- For catalytic hydrogenation, ensure the catalyst is active and not poisoned. | |
| Formation of Side Products (e.g., secondary amine) | Over-alkylation of the primary amine product. | - Use a large excess of ammonia to favor the formation of the primary amine.- Control the stoichiometry of the aldehyde. |
| Reduction of the aldehyde to an alcohol. | - Select a reducing agent that is more selective for the imine over the aldehyde (e.g., sodium triacetoxyborohydride). | |
| Difficult Product Isolation | Emulsion formation during work-up. | - Adjust the pH of the aqueous phase.- Add brine to break the emulsion. |
| Product loss during extraction. | - Perform multiple extractions with a suitable organic solvent. |
Diagram: Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Route 2: Reduction of Isoquinoline-8-carbonitrile
This route involves the conversion of the nitrile group to a primary amine using a suitable reducing agent. Catalytic hydrogenation is a common method for this transformation on a large scale.
Experimental Protocol: Catalytic Hydrogenation of Nitrile
-
Reaction Setup: Charge a high-pressure reactor with Isoquinoline-8-carbonitrile, a suitable solvent (e.g., methanol, ethanol, acetic acid), and a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the target temperature and maintain vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques (e.g., GC, HPLC).
-
Work-up and Isolation: Once the reaction is complete, cool the reactor and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by distillation or crystallization.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Inactive or poisoned catalyst. | - Use fresh, high-quality catalyst.- Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).- Consider catalyst regeneration if applicable.[2] |
| Insufficient hydrogen pressure or temperature. | - Increase the hydrogen pressure and/or reaction temperature within safe operating limits. | |
| Formation of Side Products (e.g., secondary amine, imine) | Insufficient hydrogenation. | - Increase reaction time, temperature, or catalyst loading. |
| Catalyst deactivation. | - See "Inactive or poisoned catalyst" above. | |
| Reduction of the Isoquinoline Ring | Harsh reaction conditions. | - Use a milder catalyst or lower the reaction temperature and pressure.- Acidic conditions may help to slow down the reduction of the isoquinoline ring. |
| Difficult Catalyst Filtration | Fine catalyst particles. | - Use a filter aid (e.g., Celite) to improve filtration efficiency. |
Quantitative Data Summary (Illustrative)
| Parameter | Reductive Amination | Nitrile Reduction (Catalytic Hydrogenation) |
| Typical Yield | 70-90% | 80-95% |
| Reaction Temperature | 20-60°C | 50-150°C |
| Reaction Pressure | Atmospheric | 10-100 bar |
| Catalyst Loading | N/A (for borohydride) | 1-10 wt% (e.g., Raney Ni, Pd/C) |
| Reaction Time | 2-12 hours | 4-24 hours |
Note: The values in this table are illustrative and can vary significantly depending on the specific substrate, reagents, and reaction conditions.
Diagram: Nitrile Reduction Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in nitrile reduction reactions.
References
Technical Support Center: Catalyst Selection for Efficient Isoquinoline Ring Formation
Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to isoquinoline and its derivatives. Here you will find answers to frequently asked questions, detailed troubleshooting guides, optimized reaction protocols, and visual workflows to guide your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing the isoquinoline core?
A1: The most common classical methods are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods have been foundational in organic synthesis for over a century and are still widely used.[1]
Q2: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the likely reasons?
A2: Low yields in the Bischler-Napieralski reaction often stem from a few key issues:
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, so it is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[2][3]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[4]
-
Side Reactions: A significant competing reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This is more common when the resulting styrene is highly conjugated.[3]
-
Inappropriate Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting material or product, often resulting in tar formation.[4]
Q3: How do I choose the right catalyst for my Pictet-Spengler reaction?
A3: The choice of catalyst for a Pictet-Spengler reaction depends on the nucleophilicity of the aromatic ring of the β-arylethylamine. For electron-rich systems like indoles, the reaction can often proceed under mild acidic conditions. For less nucleophilic rings, such as a phenyl group, stronger acids and higher temperatures are typically required.[5] Common catalysts include protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂).[6]
Q4: What are the main challenges with the Pomeranz-Fritsch reaction?
A4: The Pomeranz-Fritsch reaction, which synthesizes isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines, often requires harsh acidic conditions for the cyclization step.[7] This can lead to low yields, especially for substrates with acid-sensitive functional groups. Modifications like the Schlittler-Muller and Bobbitt modifications have been developed to address these limitations.[8]
Q5: Are there modern catalytic methods that offer advantages over the classical reactions?
A5: Yes, modern transition-metal-catalyzed methods, particularly those using rhodium, palladium, ruthenium, and cobalt, have emerged as powerful alternatives. These methods often proceed via C-H activation and annulation strategies, offering high atom economy and functional group tolerance.[9] Additionally, photocatalytic methods are gaining traction as a greener approach to isoquinoline synthesis.[10]
Troubleshooting Guides
Bischler-Napieralski Reaction
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Insufficiently activated aromatic ring. | Use a substrate with electron-donating groups on the aromatic ring.[2][3] |
| Dehydrating agent is not potent enough. | For less reactive substrates, switch from POCl₃ to a stronger agent like P₂O₅ in refluxing POCl₃, or consider modern reagents like Tf₂O.[4] | |
| Reaction temperature is too low or reaction time is too short. | Increase the reaction temperature by using a higher-boiling solvent (e.g., switching from toluene to xylene) and monitor the reaction by TLC to determine the optimal time.[4] | |
| Significant Styrene Side Product | Retro-Ritter reaction is favored. | Use the corresponding nitrile as a solvent to shift the equilibrium away from the side product. Alternatively, use milder reagents like oxalyl chloride to form an N-acyliminium intermediate, which avoids the elimination leading to the styrene.[3][11] |
| Tar Formation | Reaction temperature is too high or reaction time is too long. | Carefully control the reaction temperature. A gradual increase may be beneficial. Stop the reaction as soon as the starting material is consumed. Ensure sufficient solvent is used to maintain a stirrable mixture.[12] |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position. | Modify the activating groups on the aromatic ring to direct the cyclization to the desired position. Be aware that P₂O₅ can sometimes lead to ipso-attack followed by rearrangement. |
Pictet-Spengler Reaction
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Aromatic ring is not sufficiently nucleophilic. | For substrates with less electron-rich aromatic rings, use stronger acid catalysts and higher reaction temperatures.[5] |
| The intermediate iminium ion is not forming efficiently. | Ensure anhydrous conditions, as water can hydrolyze the iminium ion. Use of a slight excess of the carbonyl component can also drive the reaction forward.[6] | |
| The starting β-arylethylamine is impure. | Purify the starting material before use. | |
| Mixture of Diastereomers (for chiral substrates) | Lack of stereocontrol in the cyclization step. | Employ a chiral catalyst, such as a chiral phosphoric acid, to induce enantioselectivity. Optimize the reaction temperature, as lower temperatures often lead to higher diastereoselectivity. |
Data Presentation
Catalyst Comparison for Bischler-Napieralski Cyclization of N-(3,4-dimethoxyphenethyl)acetamide
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | Moderate |
| P₂O₅ in POCl₃ | Toluene | Reflux | High |
| Tf₂O, 2-chloropyridine | Dichloromethane | -20 °C to RT | High |
Note: "Moderate" and "High" are qualitative descriptors based on literature findings. Specific yields can vary based on precise reaction conditions and scale.[4]
Experimental Protocols
Key Experiment: Bischler-Napieralski Reaction using POCl₃
Objective: To synthesize a 3,4-dihydroisoquinoline from a β-arylethylamide using phosphorus oxychloride.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Anhydrous toluene (or another suitable solvent like dichloromethane or acetonitrile)
-
Phosphorus oxychloride (POCl₃) (1.1 to 5 equivalents)
-
Ice bath
-
Saturated aqueous sodium bicarbonate or ammonium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide substrate.
-
Add the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add phosphorus oxychloride dropwise. Note that this addition can be exothermic.[12]
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.[12]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[12]
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[12]
Key Experiment: Milder Bischler-Napieralski Conditions using Triflic Anhydride (Tf₂O)
Objective: To synthesize a 3,4-dihydroisoquinoline under milder conditions.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
2-chloropyridine (2.0 equiv)
-
Triflic anhydride (Tf₂O) (1.25 equiv)[13]
-
Low-temperature bath (-20 °C)
-
Basic solution for quenching (e.g., saturated aqueous sodium bicarbonate)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup
Procedure:
-
Dissolve the β-arylethylamide substrate in anhydrous DCM in an oven-dried flask under an inert atmosphere.
-
Add 2-chloropyridine.
-
Cool the mixture to -20 °C.[13]
-
Slowly add triflic anhydride.[13]
-
Allow the reaction to stir at a low temperature and then warm to 0 °C or room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a basic solution and perform a standard aqueous workup and extraction as described in the previous protocol.[12]
Mandatory Visualizations
Caption: General mechanism of the Bischler-Napieralski reaction.
Caption: General mechanism of the Pictet-Spengler reaction.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Protecting group strategies for the synthesis of "Isoquinolin-8-ylmethanamine"
This guide provides troubleshooting and frequently asked questions regarding protecting group strategies for the synthesis of isoquinolin-8-ylmethanamine, a crucial building block for various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group necessary for the synthesis involving this compound?
A1: The primary amine (-NH₂) of this compound is a nucleophilic and basic site. During subsequent synthetic steps, this amine can react with electrophilic reagents or interfere with base-sensitive or acid-sensitive reactions, leading to unwanted side products and reduced yields. A protecting group temporarily masks the amine's reactivity, allowing transformations to occur selectively at other positions of the molecule.[1]
Q2: What are the most common protecting groups for the primary amine in this context?
A2: The most widely used protecting group for primary amines in multifaceted syntheses is the tert-butyloxycarbonyl (Boc) group.[2] Other common groups include Carbobenzyloxy (Cbz) and Benzyl (Bn), each with specific conditions for application and removal. The choice depends on the overall synthetic strategy and the stability required during subsequent reaction steps.
Q3: How do I choose the right protecting group?
A3: The selection of a suitable protecting group is critical and depends on the stability of the group to the reaction conditions planned for the rest of the synthesis. The Boc group, for instance, is stable under basic conditions but is easily removed with acid.[3] Conversely, the Cbz and Bn groups are generally stable to a wider pH range but are typically cleaved by catalytic hydrogenolysis.[2] An ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other parts of the molecule.[1]
Protecting Group Comparison
The following table summarizes the key characteristics of common amine protecting groups relevant to the synthesis of this compound derivatives.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantages & Disadvantages |
| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA in DCM, HCl in dioxane)[2][4] | Advantages: Very reliable, high-yielding protection; cleavage products are volatile. Disadvantages: Labile to strong acids. |
| Carbobenzyloxy | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[2] | Advantages: Stable to most acidic and basic conditions. Disadvantages: Not suitable if other reducible groups (e.g., alkenes, alkynes) are present. Catalyst can sometimes be poisoned. |
| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C)[2] | Advantages: Very stable. Disadvantages: Deprotection conditions are reductive. Can be difficult to remove if the catalyst is poisoned. |
Troubleshooting Guide
Q4: My N-Boc protection reaction of this compound has a low yield. What could be the cause?
A4: Low yields in Boc protection reactions are common and can typically be traced to a few key issues:
-
Reagent Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of (Boc)₂O are used. The amine can act as a base, consuming some of the reagent.
-
Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. If the reaction is still sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the process.[2]
-
Solvent Purity: The solvent (e.g., Dichloromethane, THF) must be anhydrous. Water can hydrolyze (Boc)₂O.
-
Reaction Temperature: The reaction is typically run at 0°C to room temperature.[2] Ensure the temperature is controlled, as side reactions can occur at higher temperatures.
Q5: I am struggling to remove the Boc group using standard HCl/dioxane. The reaction is incomplete. What should I do?
A5: While HCl is effective, incomplete deprotection can occur. Consider the following solutions:
-
Stronger Acid: Switch to a stronger acid system. A solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature is highly effective and typically completes the deprotection within 1-2 hours.[2][5]
-
Reaction Time and Temperature: If using HCl, you may need to extend the reaction time or allow the reaction to warm to room temperature. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Alternative Methods: For substrates sensitive to strong acids, milder deprotection methods can be employed, although they might be slower. These include using zinc bromide in DCM or trimethylsilyl iodide (TMSI).[2]
Q6: I am observing unexpected side reactions on the isoquinoline ring during my synthesis. How can I prevent this?
A6: The isoquinoline ring system can be susceptible to certain reactions, such as electrophilic substitution or oxidation.
-
Reaction Conditions: Ensure that the conditions for your primary reaction are as mild as possible. Avoid excessively high temperatures or highly reactive reagents if possible.
-
Orthogonal Protecting Groups: If other reactive sites exist on the isoquinoline core (e.g., a hydroxyl group), they must also be protected. Using an "orthogonal" protecting group strategy—where each group can be removed without affecting the others—is essential for complex syntheses.[1] For example, you could protect an amine with Boc (acid-labile) and a hydroxyl group with a silyl ether like TBDMS (fluoride-labile).
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes a standard procedure for protecting the primary amine of this compound with a Boc group.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Add TEA to the solution, followed by the slow, dropwise addition of a solution of (Boc)₂O in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product (N-Boc-isoquinolin-8-ylmethanamine) by flash column chromatography on silica gel.
Protocol 2: N-Boc Deprotection of N-Boc-isoquinolin-8-ylmethanamine using TFA
This protocol details the efficient removal of the Boc protecting group under strong acidic conditions.
Materials:
-
N-Boc-isoquinolin-8-ylmethanamine (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected amine in DCM (approx. 0.1 M).
-
To this solution, add an equal volume of TFA (creating a 1:1 DCM:TFA solution).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Note: The product will be the TFA salt.
-
To obtain the free amine: Dissolve the residue in water and carefully basify the solution to pH > 10 by adding 1M NaOH or saturated NaHCO₃ while cooling in an ice bath.
-
Extract the aqueous layer multiple times with DCM or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the free this compound.
Visualized Workflows
Caption: A generalized workflow for synthesizing a derivative of this compound.
Caption: A decision-making diagram for troubleshooting an incomplete protection reaction.
References
Technical Support Center: Synthesis of Isoquinolin-8-ylmethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the progress of "Isoquinolin-8-ylmethanamine" synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: A common and practical synthetic route starts from isoquinoline and involves a four-step process:
-
Nitration of isoquinoline to introduce a nitro group at the 8-position.
-
Reduction of the nitro group to an amino group to form 8-aminoisoquinoline.
-
Sandmeyer reaction to convert the amino group into a cyano group, yielding 8-cyanoisoquinoline.
-
Reduction of the cyano group to a primary amine to obtain the final product, this compound.
Q2: Are there alternative synthetic routes?
A2: Yes, other routes can be explored, such as those involving the construction of the isoquinoline ring with the desired C8-substituent already in place, for example, through a Bischler-Napieralski or Pictet-Spengler reaction. However, the availability of the necessary precursors for these methods can be a limiting factor. The four-step functionalization of the pre-formed isoquinoline ring is often more accessible.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: The synthesis involves several hazardous reagents and reactions.
-
Nitration: The use of strong acids like nitric acid and sulfuric acid requires careful handling in a well-ventilated fume hood. The reaction can be exothermic, so controlled addition and temperature monitoring are crucial.
-
Sandmeyer Reaction: This reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. It is essential to keep the reaction mixture cold (0-5 °C) and use the diazonium salt in solution immediately after its formation.
-
Cyanide: The use of copper(I) cyanide is highly toxic. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. All cyanide waste must be quenched and disposed of according to institutional safety protocols.
-
Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon), and reactions should be quenched carefully.
Experimental Protocols and Troubleshooting
Step 1: Synthesis of 8-Nitroisoquinoline
Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool the flask to 0 °C in an ice bath.
-
Slowly add isoquinoline to the cooled sulfuric acid.
-
In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the isoquinoline solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until basic.
-
The product will precipitate. Filter the solid, wash with cold water, and dry.
-
The crude product will be a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. Separation can be achieved by fractional crystallization or column chromatography.
Troubleshooting Guide: Step 1
| Problem | Possible Cause | Solution |
| Low or no yield of nitrated product. | Incomplete reaction. | Increase the reaction time or temperature slightly. Ensure the nitrating mixture is sufficiently concentrated. |
| Decomposition of starting material. | Maintain a low temperature during the addition of the nitrating mixture. Add the nitrating mixture more slowly. | |
| Formation of multiple unidentified byproducts. | Over-nitration or side reactions. | Use a less concentrated nitrating mixture or a lower reaction temperature. |
| Impure starting materials. | Ensure the isoquinoline and acids are of high purity. | |
| Difficulty in separating 5- and 8-nitroisoquinoline isomers. | Similar polarities of the isomers. | Optimize the solvent system for fractional crystallization or the eluent for column chromatography. Consider using a different stationary phase for chromatography. |
Step 2: Synthesis of 8-Aminoisoquinoline
Protocol:
-
Dissolve 8-nitroisoquinoline in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride.
-
If using Pd/C, purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
If using tin(II) chloride, the reaction is typically carried out in the presence of concentrated hydrochloric acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
If using Pd/C, filter the reaction mixture through Celite to remove the catalyst.
-
Work up the reaction mixture as appropriate for the chosen reducing agent, typically involving neutralization and extraction.
-
Purify the product by recrystallization or column chromatography.
Troubleshooting Guide: Step 2
| Problem | Possible Cause | Solution |
| Incomplete reduction of the nitro group. | Inactive catalyst. | Use fresh catalyst. Ensure the catalyst is not poisoned by impurities. |
| Insufficient reducing agent or hydrogen pressure. | Increase the amount of reducing agent or the hydrogen pressure. | |
| Poor solubility of the starting material. | Choose a different solvent in which the 8-nitroisoquinoline is more soluble. | |
| Formation of byproducts. | Over-reduction of the isoquinoline ring. | Use a milder reducing agent or less harsh reaction conditions (e.g., lower hydrogen pressure, shorter reaction time). |
| Low product yield after workup. | Product loss during extraction. | Adjust the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction into the organic solvent. |
Step 3: Synthesis of 8-Cyanoisoquinoline
Protocol (Sandmeyer Reaction):
-
Dissolve 8-aminoisoquinoline in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture, and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Step 3
| Problem | Possible Cause | Solution |
| Low yield of the nitrile product. | Decomposition of the diazonium salt. | Maintain a low temperature (0-5 °C) throughout the diazotization and addition steps. Use the diazonium salt immediately after its preparation. |
| Incomplete reaction. | Ensure the complete formation of the diazonium salt before adding it to the cyanide solution. Allow for sufficient reaction time after the addition. | |
| Formation of 8-hydroxyisoquinoline as a major byproduct. | Reaction of the diazonium salt with water. | Add the diazonium salt to the cyanide solution promptly. Ensure the cyanide solution is adequately concentrated. |
| Difficulty in isolating the product. | Formation of a complex mixture. | Optimize the workup procedure, including the choice of extraction solvent and washing solutions. |
Step 4: Synthesis of this compound
Protocol:
-
Dissolve 8-cyanoisoquinoline in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
-
Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) in portions at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow, sequential addition of water, a sodium hydroxide solution, and then more water (Fieser workup for LiAlH₄).
-
Filter the resulting precipitate and wash it with the reaction solvent.
-
Combine the filtrate and washes, dry the organic layer, and concentrate it to obtain the crude product.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Troubleshooting Guide: Step 4
| Problem | Possible Cause | Solution |
| Incomplete reduction of the nitrile. | Insufficient amount of reducing agent. | Use a larger excess of the reducing agent. |
| Deactivated reducing agent. | Use fresh, high-quality reducing agent. Ensure all glassware and solvents are dry. | |
| Formation of the corresponding aldehyde or alcohol as a byproduct. | Incomplete reduction or hydrolysis of an intermediate imine. | Ensure anhydrous conditions. A more potent reducing agent might be necessary. |
| Low yield after workup. | Product loss during the quenching or extraction process. | Perform the quenching step carefully at low temperatures. Ensure proper pH for extraction if an aqueous workup is used. |
| The product is volatile. | Use care during solvent removal; avoid high temperatures or high vacuum. |
Quantitative Data Summary
The following table provides hypothetical but realistic yield ranges for each step of the synthesis. Actual yields will vary depending on the specific reaction conditions, scale, and purification methods.
| Reaction Step | Starting Material | Product | Typical Yield Range (%) |
| 1. Nitration | Isoquinoline | 8-Nitroisoquinoline (after separation) | 30 - 50 |
| 2. Reduction | 8-Nitroisoquinoline | 8-Aminoisoquinoline | 70 - 90 |
| 3. Sandmeyer Reaction | 8-Aminoisoquinoline | 8-Cyanoisoquinoline | 50 - 70 |
| 4. Nitrile Reduction | 8-Cyanoisoquinoline | This compound | 60 - 85 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for low product yield.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Isoquinolin-8-ylmethanamine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The position of substituents on this bicyclic heterocycle can dramatically influence the molecule's interaction with biological targets, leading to diverse pharmacological profiles. This guide provides a comparative overview of the biological activities of isoquinolin-8-ylmethanamine and its positional isomers, drawing upon available experimental data to highlight key structure-activity relationships (SAR).
While direct, comprehensive comparative studies on the unsubstituted isoquinolin-ylmethanamine isomers are limited, this guide synthesizes findings from various sources to offer insights into their potential therapeutic applications, which span from anticancer and antimicrobial to neurological activities. The arrangement of the nitrogen atom within the isoquinoline ring system fundamentally influences the molecule's electronic distribution, hydrogen bonding capacity, and overall stereochemistry, thereby impacting its interaction with biological targets.[1]
Comparative Biological Activity Data
The following table summarizes the observed biological activities for various isoquinolin-ylmethanamine isomers and their closely related derivatives. It is important to note that the data is collated from different studies and assays, and direct comparison of potency should be made with caution.
| Isomer | Biological Activity | Target/Model System | Key Findings |
| Isoquinolin-1-ylmethanamine & Derivatives | Anticancer | Human tumor cell lines | 3-Aryl-1-isoquinolinamines show excellent cytotoxicity. |
| Neuroprotective | ALX/FPR2 receptor | Lipoxin A4 analogues containing a 1,3-disubstituted isoquinoline moiety attenuate neuroinflammation. | |
| Dopamine D3 Receptor Agonist | HEK-293 cells expressing D2/D3 receptors | A hybrid molecule with an isoquinolin-1-yl moiety showed preferential agonist activity for the D3 receptor, relevant to Parkinson's disease. | |
| Isoquinolin-3-ylmethanamine & Derivatives | Anticancer | Liver cancer cell lines (HuH7, LM9) | 3-Arylisoquinoline derivatives act as dual inhibitors of topoisomerase I and II. Compound 7 showed an IC50 of 1.93 µM in HuH7 cells.[2] |
| Isoquinolin-5-ylmethanamine & Derivatives | Analgesic / Anti-inflammatory | Recombinant human TRPV1 channels | N1-(isoquinolin-5-yl) derivatives are potent TRPV1 antagonists. Compound 3b had an IC50 of 0.084 μM (capsaicin-activated) and 0.313 μM (proton-activated). |
| Isoquinolin-7-ylmethanamine & Derivatives | Neurological | MAO-A, µ-opioid receptor | Exhibits dual serotonergic-opioidergic pharmacology through monoamine oxidase A inhibition and partial µ-opioid receptor agonism. |
| Antibacterial, Anticancer | Not specified | Suggested as a lead compound for drug development in these areas. | |
| This compound & Derivatives | Anticancer (inferred from quinoline-8-amine derivatives) | Cancer cell lines | 8-Amino-quinoline derivatives have been synthesized and evaluated for anticancer properties, suggesting potential for the isoquinoline counterpart.[3] |
| Antimicrobial (inferred from quinoline-8-amine derivatives) | Various bacterial strains | 8-Amino-quinoline derivatives show broad-spectrum anti-infective activities.[3] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of isoquinoline derivatives are a result of their interaction with a variety of cellular signaling pathways. The position of the aminomethyl group influences which pathways are modulated.
Anticancer Mechanisms
Several isoquinoline derivatives exert their anticancer effects by interfering with fundamental cellular processes such as cell division and DNA replication.
Neurological and Anti-inflammatory Pathways
The interaction of isoquinoline isomers with receptors and enzymes in the nervous system highlights their potential for treating neurological disorders and inflammation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key biological assays mentioned in the literature for evaluating isoquinoline derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of an isoquinoline isomer that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Isoquinolin-ylmethanamine isomers dissolved in Dimethyl Sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline isomers in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (e.g., Topoisomerase II)
This assay determines the ability of a compound to inhibit the activity of a specific enzyme.
Objective: To measure the inhibitory effect of isoquinoline isomers on human topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
ATP and reaction buffer
-
Agarose gel electrophoresis system
-
DNA intercalating dye (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, supercoiled DNA, and the test isoquinoline isomer at various concentrations.
-
Enzyme Addition: Add the topoisomerase II enzyme to initiate the reaction. Include a negative control (no enzyme) and a positive control (enzyme with no inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The enzyme will relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Visualization: Stain the gel with an ethidium bromide solution and visualize the DNA bands under a UV transilluminator.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA compared to the positive control. The IC50 value can be calculated from a dose-response curve.
Conclusion
The positional isomerism of the aminomethyl group on the isoquinoline ring is a critical determinant of biological activity. While isoquinolin-1-yl, -3-yl, and -5-yl derivatives have shown promise as anticancer and anti-inflammatory/analgesic agents, respectively, and the -7-yl isomer exhibits interesting neurological properties, the pharmacological profile of this compound remains less explored. The available data strongly suggests that each isomer possesses a unique set of biological activities, warranting further systematic investigation. Future research involving the synthesis and parallel screening of all positional isomers of isoquinolin-ylmethanamine against a diverse panel of biological targets would provide a more complete understanding of their structure-activity relationships and unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Isoquinolin-8-ylmethanamine: Data Currently Unavailable
A comprehensive comparative analysis of the inhibitory efficacy of Isoquinolin-8-ylmethanamine against known inhibitors cannot be provided at this time due to the absence of publicly available experimental data on its specific biological targets and inhibitory activities.
Extensive searches of scientific literature and chemical databases, including PubChem, have not yielded specific information on the biological assays conducted on this compound (CAS RN: 362606-12-0). While the broader class of isoquinoline-containing compounds is known to exhibit a wide range of biological activities, including but not limited to antitumor, antimicrobial, and anti-inflammatory properties, the specific inhibitory profile of this particular molecule remains uncharacterized in the public domain.
To conduct a meaningful comparison as requested by researchers, scientists, and drug development professionals, foundational data on the following aspects of this compound are essential:
-
Primary Biological Target(s): Identification of the specific enzyme(s), receptor(s), or other biomolecules that this compound interacts with and inhibits.
-
Quantitative Efficacy Data: Experimental results such as IC₅₀, EC₅₀, or Ki values from relevant in vitro or in vivo assays that quantify its inhibitory potency.
-
Mechanism of Action: Elucidation of the molecular mechanism through which it exerts its inhibitory effect.
Without this primary data, it is not possible to identify appropriate "known inhibitors" for a valid comparison, nor can experimental protocols, data tables, or signaling pathway diagrams be generated.
We encourage researchers who possess proprietary or unpublished data on the biological activity of this compound to provide this information. With specific target and efficacy data, a comprehensive comparative guide could be generated that would include:
-
Detailed Data Comparison Tables: Juxtaposing the inhibitory potency of this compound with that of established inhibitors for the same biological target.
-
Thorough Experimental Protocols: Outlining the methodologies used to determine the inhibitory activity, enabling reproducibility and critical evaluation.
-
Illustrative Signaling Pathway and Workflow Diagrams: Visual representations of the relevant biological pathways and experimental procedures, created using Graphviz as per the specified requirements.
Until such data becomes available, a direct comparison of this compound to known inhibitors cannot be responsibly undertaken.
The Structure-Activity Relationship of Isoquinolin-8-ylmethanamine Analogs: A Field in Need of Exploration
The isoquinoline nucleus is a key structural motif in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The methanamine substituent at the 8-position of the isoquinoline ring system presents a unique scaffold for medicinal chemists to explore. However, searches of scientific databases and patent literature reveal that while isoquinolin-8-ylmethanamine is utilized as a synthetic intermediate in the preparation of more complex molecules, dedicated studies on its analog series are scarce.[4]
Patent documents occasionally mention this compound as a building block for compounds targeting voltage-gated sodium channels, hinting at its potential in the development of therapies for conditions like epilepsy. However, these patents focus on the SAR of the final, larger molecules rather than providing a systematic comparison of variously substituted this compound analogs.
This lack of available data prevents the construction of a detailed comparison guide with quantitative data tables and experimental protocols as requested. The scientific community would benefit from studies that systematically explore the following structural modifications to the this compound core to elucidate a clear SAR:
-
Substitution on the Isoquinoline Ring: Investigating the effect of various substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) at different positions of the isoquinoline ring.
-
Modification of the Methanamine Side Chain: Exploring the impact of N-alkylation, N-acylation, and the introduction of different functional groups to the aminomethyl side chain.
-
Bioisosteric Replacement: Replacing the isoquinoline ring or the methanamine group with other chemical moieties to probe the importance of these structural features for biological activity.
Without such foundational research, a comprehensive understanding of how structural changes to this compound analogs influence their biological activity cannot be achieved.
Future Directions and Opportunities
The absence of a clear SAR for this compound analogs represents a significant knowledge gap and a compelling opportunity for researchers in medicinal chemistry and drug discovery. A logical workflow for such an investigation is proposed below.
Caption: A proposed workflow for systematically investigating the SAR of this compound analogs.
The initiation of such research programs would be invaluable to the scientific community, potentially unlocking new therapeutic agents and providing a deeper understanding of the pharmacological landscape of isoquinoline derivatives. Until such studies are conducted and their results published, a comprehensive comparison guide on the structure-activity relationship of this compound analogs cannot be compiled.
References
- 1. This compound | C10H10N2 | CID 12018699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Substituted Isoquinolines in Preclinical Research
Substituted isoquinolines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comparative overview of their performance in in vitro and in vivo studies across key therapeutic areas: neuroprotection, cancer, and inflammation. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of these compounds for further investigation.
Data Presentation: A Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies, offering a comparative look at the potency of different substituted isoquinoline derivatives.
Table 1: Neuroprotective Effects of Substituted Isoquinolines
| Compound/Derivative | Assay | Model | Endpoint | IC50 / Effect | Reference |
| TIQ-A (thieno[2,3-c]isoquinolin-5-one) | PARP-1 Inhibition | In vitro enzyme assay | Enzyme activity | 0.45 ± 0.1 μM | [1] |
| 5-hydroxy TIQ-A | PARP-1 Inhibition | In vitro enzyme assay | Enzyme activity | 0.39 ± 0.19 μM | [1] |
| 5-methoxy TIQ-A | PARP-1 Inhibition | In vitro enzyme assay | Enzyme activity | 0.21 ± 0.12 μM | [1] |
| 5OH-DIQ | PARP-1 Inhibition | In vitro enzyme assay | Enzyme activity | 17 ± 4 μM | [1] |
| Benzamide | PARP-1 Inhibition | In vitro enzyme assay | Enzyme activity | 30 ± 4 μM | [1] |
| TIQ-A | Neuroprotection | Mouse cortical cells (OGD) | Neuronal death (LDH release) | Neuroprotective at 100 μM | [1] |
| Salsolinol (SAL) enantiomers | Neuroprotection | SH-SY5Y cells (MPP+ induced toxicity) | Cell viability | Neuroprotective at 50 μM | [2] |
| N-methyl-(R)-salsolinol (NMSAL) | Neuroprotection | SH-SY5Y cells (MPP+ induced toxicity) | Cell viability | Neuroprotective at 50 μM | [2] |
Table 2: Anticancer Activity of Substituted Isoquinolines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 2,4-difluoro substituted isoquinoline | HGC-27 | Gastric Cancer | 0.04 | [3] |
| 3,4-difluoro substituted isoquinoline | HGC-27 | Gastric Cancer | 0.08 | [3] |
| Naphthalenyl sulfonyl isoquinoline | MCF-7 | Breast Cancer | 16.1 | [3] |
| Thiophenyl sulfonyl isoquinoline | MCF-7 | Breast Cancer | 19.8 | [3] |
| O-(3-hydroxypropyl) substituted isoquinolin-1-one (Compound 15) | Various human tumor cell lines | - | 3-5 times more active than reference | [4] |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D | Breast Cancer | 0.016 ± 0.003 | [5] |
Table 3: Anti-inflammatory Activity of Substituted Isoquinolines
| Compound/Derivative | Assay | Model | Endpoint | IC50 / Effect | Reference |
| 6-aminoquinazoline (Compound 75) | TNF-α Inhibition | Human peripheral blood monocytes (LPS stimulated) | TNF-α production | ~5 µM | [6] |
| 7-aminoquinazoline (Compound 76) | TNF-α Inhibition | Human peripheral blood monocytes (LPS stimulated) | TNF-α production | ~5 µM | [6] |
| Compound 75 | TNF-α Reduction | In vivo mouse model (LPS-induced pulmonary inflammation) | TNF-α in bronchoalveolar lavage fluid | ~50% reduction | [6] |
| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | Pro-inflammatory mediator suppression | BV2 microglial cells (LPS stimulated) | IL-6, TNF-α, NO production | Potent suppression | [7] |
| 7-fluoro and 6-chloro isoquinoline derivatives | TNF-α Inhibition | In vitro | TNF-α production | 50-60% inhibition | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro PARP-1 Inhibition Assay
Objective: To determine the inhibitory activity of substituted isoquinolines on Poly(ADP-ribose) Polymerase-1 (PARP-1) enzyme.
Methodology:
-
Materials: Recombinant human PARP-1, activated DNA (e.g., nicked calf thymus DNA), NAD+ (substrate), biotinylated NAD+, streptavidin-coated plates, and test compounds.
-
Procedure:
-
A reaction mixture containing PARP-1 enzyme, activated DNA, and the test compound at various concentrations is prepared in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is stopped, and the plate is washed to remove unincorporated NAD+.
-
The amount of incorporated biotinylated NAD+ (a measure of PARP-1 activity) is quantified by adding streptavidin-horseradish peroxidase (HRP) and a suitable substrate.
-
The absorbance or fluorescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture
Objective: To simulate ischemic conditions in vitro and assess the neuroprotective effects of substituted isoquinolines.
Methodology:
-
Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.
-
OGD Procedure:
-
The regular culture medium is replaced with a glucose-free balanced salt solution (BSS).
-
The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 60 minutes) to induce oxygen deprivation.
-
Following the OGD period, the glucose-free BSS is replaced with the original culture medium (reoxygenation), and the cells are returned to a normoxic incubator.
-
-
Treatment: Test compounds are typically added to the culture medium before, during, or after the OGD period.
-
Assessment of Neuroprotection: Cell viability is assessed 24-48 hours after reoxygenation using methods such as:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells.
-
In Vitro Anticancer Activity Screening (MTT Assay)
Objective: To evaluate the cytotoxic effects of substituted isoquinolines on human cancer cell lines.
Methodology:
-
Cell Culture: A panel of human cancer cell lines is maintained in their respective recommended culture media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
In Vivo Antitumor Efficacy in Mouse Models
Objective: To assess the antitumor activity of substituted isoquinolines in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Xenograft Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised and weighed.
-
-
Data Analysis: The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition.
TNF-α Production Inhibition Assay in Monocytes
Objective: To measure the ability of substituted isoquinolines to inhibit the production of the pro-inflammatory cytokine TNF-α.
Methodology:
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, or a monocytic cell line (e.g., THP-1) is used.
-
Assay Procedure:
-
Monocytes are plated in 96-well plates.
-
The cells are pre-incubated with various concentrations of the test compounds.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
The cell culture supernatants are collected after a defined incubation period.
-
The concentration of TNF-α in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group, and IC50 values are determined.
-
In Vivo Mouse Model of LPS-Induced Pulmonary Inflammation
Objective: To evaluate the anti-inflammatory effects of substituted isoquinolines in an in vivo model of lung inflammation.
Methodology:
-
Animal Model: Mice (e.g., C57BL/6) are used.
-
Induction of Inflammation: A solution of lipopolysaccharide (LPS) is administered intranasally or intratracheally to the mice to induce an inflammatory response in the lungs.
-
Treatment: The test compound is administered to the mice before or after the LPS challenge.
-
Assessment of Inflammation:
-
After a specific time point, the mice are euthanized, and bronchoalveolar lavage (BAL) fluid is collected.
-
The total and differential cell counts (e.g., neutrophils, macrophages) in the BAL fluid are determined.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid are measured by ELISA.
-
Lung tissue can be collected for histological analysis to assess the extent of inflammation.
-
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of substituted isoquinolines.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. dovepress.com [dovepress.com]
- 3. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Docking Studies of Isoquinoline Derivatives: A Comparative Guide for Researchers
Due to the limited availability of specific docking data for "Isoquinolin-8-ylmethanamine" in the reviewed literature, this guide presents a comparative analysis of docking studies for closely related isoquinoline and quinoline derivatives against various protein targets. This information is intended to serve as a valuable reference for researchers and drug development professionals interested in the computational evaluation of this chemical scaffold.
Molecular docking is a pivotal computational technique used to predict the binding affinity and interaction patterns of small molecules with protein targets. A more negative docking score generally indicates a stronger predicted binding affinity.[1] This guide summarizes key findings from docking studies of isoquinoline and quinoline derivatives against several important protein targets implicated in diseases like cancer.
Comparative Docking Performance of Isoquinoline and Quinoline Derivatives
The following tables summarize the docking scores and, where available, the corresponding experimental inhibitory concentrations (IC50) of various isoquinoline and quinoline derivatives against different protein targets. These tables provide a comparative view of their potential efficacy.
Table 1: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[2]
| Compound Class | Compound/Derivative | Docking Score (kcal/mol) | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Quinoline Derivative | Compound 7 | Not Specified | 137.40 | Sorafenib | 53.65 |
| Quinoline Derivative | Compound 8 | Not Specified | 187.00 | Sorafenib | 53.65 |
| Quinoline Derivative | Compound 9 | Not Specified | 98.53 | Sorafenib | 53.65 |
| Isatin Derivative | Compound 13 | Not Specified | 69.11 | Sorafenib | 53.65 |
| Isatin Derivative | Compound 14 | Not Specified | 85.89 | Sorafenib | 53.65 |
| Benzo[g]quinazoline | Compound 13 | -9.669 | Comparable to Sorafenib | Sorafenib | Not Specified |
| Benzo[g]quinazoline | Compound 15 | -9.669 | Comparable to Sorafenib | Sorafenib | Not Specified |
| Quinolin-4(1H)-one | Q2 | -14.65 | Not Specified | Sorafenib | Not Specified |
A study on quinoline and isatin derivatives revealed that isatin derivatives (compounds 13 and 14) exhibited strong VEGFR-2 inhibitory activity, with IC50 values of 69.11 nM and 85.89 nM, respectively, comparable to the reference drug sorafenib (IC50 = 53.65 nM)[3]. Another study on quinolin-4(1H)-one derivatives showed a docking score of -14.65 kcal/mol for the most active compound, Q2[2].
Table 2: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibitors
EGFR is a transmembrane protein that plays a critical role in cell proliferation, and its overactivation is a hallmark of many cancers.
| Compound Class | Compound/Derivative | Docking Score (kcal/mol) | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinazoline Derivative | QZ-3 | -9.8 to -11.2 | Not Specified | Not Specified | Not Specified |
| Quinazoline Derivative | QZ-5 | -9.8 to -11.2 | 1.6 | Not Specified | Not Specified |
| Quinazoline Derivative | QZ-9 | -9.8 to -11.2 | Not Specified | Not Specified | Not Specified |
| Quinoline Derivative | 6d | Not Specified | 0.06 - 1.12 | 5-FU | 0.18 - 0.51 |
| Quinoline Derivative | 8b | Not Specified | 0.06 - 1.12 | 5-FU | 0.18 - 0.51 |
A series of quinazoline derivatives showed high binding affinity scores in the ATP-binding site of EGFR, with docking scores ranging from -9.8 to -11.2 kcal/mol. Compound QZ-5 was identified as the most cytotoxic and a selective EGFR inhibitor with an IC50 of 1.6 µM[4]. Novel quinoline derivatives have also demonstrated considerable cytotoxic activity, with IC50 values ranging from 0.06 to 1.12 µM[5].
Table 3: Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[6]
| Compound Class | Compound/Derivative | Docking Score (kcal/mol) | IC50 (µM) | Reference Compound |
| Imidazol-5-one Derivative | Compound e | -11.0 | < 5.0 | Doxorubicin |
| Imidazol-5-one Derivative | Compound h | -11.0 | < 5.0 | Doxorubicin |
| Imidazol-5-one Derivative | Compound j | Not Specified | < 5.0 | Doxorubicin |
| Imidazol-5-one Derivative | Compound l | Not Specified | < 5.0 | Doxorubicin |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Not Specified | Strong Affinity | Not Specified | Not Specified |
While specific docking scores for isoquinoline derivatives against CDK2 were not detailed in the provided results, a study noted a "Strong Affinity" for a chalcone incorporating a thiadiazolyl isoquinoline derivative[1]. For comparison, a study on imidazol-5-one derivatives as CDK2 inhibitors reported docking scores of -11.0 kcal/mol for the most potent compounds[7].
Table 4: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors
IDO1 and TDO are enzymes involved in tryptophan catabolism, which plays a role in tumor immune escape.[8]
| Compound Class | Compound/Derivative | Target | IC50 (µM) |
| Ubiquinone Derivative | 16d | IDO1 | 0.13 |
| Virtual Screening Hit | TD34 | IDO1/TDO2 | 3.42 |
A series of ubiquinone derivatives were evaluated as IDO1 inhibitors, with the most active compound, 16d, showing an IC50 of 0.13 µM[9]. A virtual screening study identified a dual IDO1/TDO2 inhibitor, TD34, with an IC50 of 3.42 µM in a cell-based assay[10].
Table 5: DNA-Topoisomerase I Inhibitors
Topoisomerase I is an essential enzyme that resolves DNA topological problems during replication and transcription, making it a key target for anticancer drugs.[11][12]
| Compound Class | Compound/Derivative | Docking Score (Gold Score) |
| Nitrated Indenoisoquinoline | Not Specified | High |
| 2,3-dimethoxy-substituted Indenoisoquinoline | Not Specified | High |
| Traditional Chinese Medicine Compound | Rutaecarpine (T2972) | -8.2 kcal/mol |
| Traditional Chinese Medicine Compound | Ginkgetin (T4S2126) | -8.5 kcal/mol |
| Traditional Chinese Medicine Compound | Dehydroevodiamine (T2S2335) | -8.3 kcal/mol |
| Traditional Chinese Medicine Compound | Daurisoline (T3054) | -8.2 kcal/mol |
Docking studies of indenoisoquinoline derivatives against the DNA-Topoisomerase I complex showed that both nitrated and 2,3-dimethoxy-substituted series had high Gold scores, indicating good binding affinity[11][13]. Another study screening compounds from Traditional Chinese Medicine identified several potential inhibitors with docking energies ranging from -8.2 to -8.5 kcal/mol[14].
Experimental Protocols
A representative molecular docking protocol, synthesized from methodologies reported in studies of isoquinoline and quinoline derivatives, is outlined below.[1]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein.
-
Partial atomic charges (e.g., Kollman charges) are assigned.
-
The energy of the protein structure is minimized to relieve any steric clashes.[1]
2. Ligand Preparation:
-
The 2D structure of the ligand (e.g., an isoquinoline derivative) is drawn using a chemical drawing tool.
-
The 2D structure is converted to a 3D conformation.
-
The energy of the 3D structure is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[1]
3. Molecular Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid are chosen to encompass the binding pocket where a known inhibitor or natural substrate binds.[1]
-
Docking Algorithm: A docking program such as AutoDock Vina, GOLD, or Maestro is used to explore the different possible conformations (poses) of the ligand within the defined grid box.[1] These programs utilize scoring functions to estimate the binding affinity (docking score) for each pose.
4. Analysis of Docking Results:
-
Binding Affinity Evaluation: The docking scores are used to rank the ligands based on their predicted binding affinity for the target protein. A more negative score generally indicates a stronger binding affinity.[1]
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.[1]
Visualizations
The following diagram illustrates a generalized workflow for a molecular docking study.
Caption: A generalized workflow for conducting molecular docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking approach on the Topoisomerase I inhibitors series included in the NCI anti-cancer agents mechanism database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Computational screening and molecular docking of compounds from Traditional Chinese Medicine (TCM) by targeting DNA topoisomerase I to design potential anticancer drugs | PLOS One [journals.plos.org]
The Strategic Use of Isoquinolin-8-ylmethanamine as a Negative Control in Drug Discovery
A Comparative Guide for Researchers
In the rigorous landscape of drug discovery and development, the selection of appropriate controls is paramount to the validation of experimental findings. This guide provides a comprehensive comparison of Isoquinolin-8-ylmethanamine as a negative control, particularly in the context of screening for novel enzyme inhibitors. Its utility is benchmarked against a hypothetical active compound to illustrate the principles of structure-activity relationship (SAR) studies.
Understanding the Role of a Negative Control
A negative control is a sample in an experiment that is treated in the same way as all other samples but is not expected to produce a response. The purpose of a negative control is to ensure that any observed effects are due to the experimental variable and not some other unforeseen factor. In the context of screening for enzyme inhibitors, a good negative control is often a structural analog of the active compound (hit or lead) that lacks the specific chemical moieties believed to be responsible for the biological activity.
This compound, with its simple isoquinoline core and a methanamine group, serves as an excellent negative control when screening libraries of more complex isoquinoline derivatives.[1] Its inclusion helps to confirm that any observed inhibitory activity is attributable to the specific substitutions on the isoquinoline scaffold of the active compounds, rather than non-specific interactions of the core structure itself. Isoquinoline and its derivatives have been investigated for a wide range of biological activities, including as antiviral agents and protease inhibitors.[2][3][4]
Comparative Performance in a Protease Inhibition Assay
To illustrate the utility of this compound as a negative control, we present hypothetical data from a fluorescence resonance energy transfer (FRET)-based enzymatic assay designed to screen for inhibitors of a viral protease. In this scenario, a novel, substituted isoquinoline derivative, "IQ-Derivative 1," is tested for its inhibitory activity alongside this compound.
| Compound | Structure | Target Protease | IC50 (µM) | Max Inhibition (%) |
| IQ-Derivative 1 | Substituted Isoquinoline | Viral Protease | 2.5 | 98% |
| This compound | Unsubstituted Isoquinoline | Viral Protease | > 100 | < 5% |
| Positive Control | Known Protease Inhibitor | Viral Protease | 0.1 | 100% |
Table 1: Hypothetical comparative data from a viral protease inhibition assay. The data clearly demonstrates the lack of significant inhibitory activity of this compound compared to the active IQ-Derivative 1 and a known potent inhibitor.
Experimental Protocol: FRET-Based Protease Inhibition Assay
A detailed methodology for a typical FRET-based protease inhibition assay is provided below. This protocol is representative of how this compound would be employed as a negative control.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific viral protease.
Materials:
-
Recombinant viral protease
-
FRET-based peptide substrate specific for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20)
-
Test compounds (IQ-Derivative 1, this compound) dissolved in DMSO
-
Positive control inhibitor
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds and the positive control is prepared in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: 1 µL of each compound dilution (or DMSO for the no-inhibitor control) is added to the wells of a 384-well plate.
-
Enzyme Addition: 20 µL of the protease solution (at a final concentration of, for example, 10 nM in assay buffer) is added to each well.
-
Incubation: The plate is incubated at room temperature for 30 minutes to allow for the compounds to bind to the enzyme.
-
Substrate Addition: 20 µL of the FRET substrate solution (at a final concentration of, for example, 10 µM in assay buffer) is added to each well to initiate the enzymatic reaction.
-
Fluorescence Reading: The fluorescence intensity is measured kinetically over 60 minutes using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the kinetic curves. The percent inhibition for each compound concentration is determined relative to the DMSO control. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizing the Experimental Logic
The following diagram illustrates the logical flow of a typical screening experiment where this compound is used as a negative control to validate the activity of a hit compound.
Figure 1: A flowchart illustrating the role of this compound as a negative control in the hit validation and SAR analysis stages of a drug discovery campaign.
Conclusion
The judicious use of structurally related but inactive compounds like this compound as negative controls is a cornerstone of robust drug discovery research. It provides an essential baseline for evaluating the specific activity of potential drug candidates, thereby preventing the misinterpretation of results and guiding the process of lead optimization. By following well-defined experimental protocols and a logical validation workflow, researchers can confidently identify and advance promising new therapeutic agents.
References
- 1. This compound | C10H10N2 | CID 12018699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of selected isoquinoline alkaloids against main protease (Mpro) of SARS-CoV-2, in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to "Isoquinolin-8-ylmethanamine"
A comprehensive guide for researchers, scientists, and drug development professionals detailing and comparing synthetic methodologies for the preparation of Isoquinolin-8-ylmethanamine.
This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the reduction of isoquinoline-8-carbonitrile and the reductive amination of isoquinoline-8-carbaldehyde. The methodologies, quantitative data, and experimental protocols are presented to aid researchers in selecting the most suitable route for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of Nitrile | Route 2: Reductive Amination |
| Starting Material | Isoquinoline-8-carbonitrile | Isoquinoline-8-carbaldehyde |
| Key Transformation | Nitrile reduction | Imine formation and reduction |
| Typical Reagents | Lithium aluminum hydride (LiAlH₄), Raney Nickel | Sodium borohydride (NaBH₄), Ammonia |
| Reaction Steps | Typically one step | Typically one pot |
| Reported Yield | High | Moderate to High |
| Key Advantages | Potentially higher yielding | Milder reaction conditions |
| Key Disadvantages | Use of hazardous reagents (LiAlH₄) | Potential for side reactions |
Synthetic Route 1: Reduction of Isoquinoline-8-carbonitrile
This route involves the direct reduction of the nitrile functionality of isoquinoline-8-carbonitrile to the corresponding primary amine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using Raney Nickel) being the most common.
Experimental Protocol: Reduction using Lithium Aluminum Hydride
Materials:
-
Isoquinoline-8-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
A solution of isoquinoline-8-carbonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or by conversion to its hydrochloride salt by treatment with a solution of HCl in ethanol, followed by recrystallization.
Logical Relationship for Route 1
Caption: Synthesis of this compound via nitrile reduction.
Synthetic Route 2: Reductive Amination of Isoquinoline-8-carbaldehyde
This alternative pathway utilizes isoquinoline-8-carbaldehyde as the starting material. The aldehyde is first condensed with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine. This method often employs milder reducing agents compared to the direct reduction of nitriles.
Experimental Protocol: Reductive Amination
Materials:
-
Isoquinoline-8-carbaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of isoquinoline-8-carbaldehyde (1.0 eq) in methanol, a solution of ammonia in methanol (10 eq) is added.
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium borohydride (1.5 eq) is then added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for an additional 3 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification can be achieved by column chromatography on silica gel.
Logical Relationship for Route 2
Comparative Analysis of the Biological Activity of Isoquinolin-8-ylmethanamine and Its Precursors: A Review of Available Data
The isoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The specific biological profile of an isoquinoline derivative is highly dependent on the nature and position of its substituents. However, without direct experimental evidence, a quantitative comparison of the biological activity of Isoquinolin-8-ylmethanamine and its precursors remains speculative.
Synthetic Pathway and Precursors
The synthesis of this compound typically proceeds through a multi-step process starting from a suitable isoquinoline precursor. A common synthetic route involves the conversion of an 8-substituted isoquinoline, such as 8-bromoisoquinoline, to isoquinoline-8-carbonitrile, which is then reduced to the final amine product. An alternative pathway can involve the formation of isoquinoline-8-carboxaldehyde, which can then be converted to the amine via reductive amination.
Key Precursors:
-
Isoquinoline-8-carboxaldehyde: This compound serves as a key intermediate in the synthesis of various isoquinoline derivatives.[4] Its biological activity is not well-documented in publicly accessible literature, though aldehydes, in general, can exhibit various biological effects.
-
Isoquinoline-8-carbonitrile: Often an intermediate in the synthesis of amines from halogenated precursors, the biological activity of this specific nitrile is also not extensively reported. Nitrile-containing compounds can have diverse pharmacological profiles.
The transformation of these precursors into this compound represents a significant change in the functional group at the 8-position, from an electrophilic carbonyl or nitrile to a basic primary amine. This modification would be expected to drastically alter the compound's physicochemical properties, such as its polarity, hydrogen bonding capacity, and basicity, which in turn would significantly influence its biological activity.
Biological Activity Profile of Isoquinoline Derivatives
Isoquinoline alkaloids and their synthetic derivatives have been the subject of numerous pharmacological studies.[1][2][3] These compounds have been shown to interact with a variety of biological targets, leading to a broad spectrum of activities:
-
Anticancer Activity: Many isoquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5]
-
Antimicrobial Activity: The isoquinoline scaffold is found in many natural and synthetic compounds with antibacterial and antifungal properties.[1][6]
-
Enzyme Inhibition: Certain isoquinoline derivatives have been identified as inhibitors of various enzymes, playing roles in different disease pathways.
Without specific experimental data for this compound and its precursors, it is not possible to construct a quantitative comparison of their biological activities. Such a comparison would require dedicated in vitro and in vivo studies.
Experimental Protocols for Future Comparative Studies
To address the current knowledge gap, a systematic biological evaluation of this compound and its precursors is required. The following experimental protocols would be essential for a comprehensive comparison:
1. Synthesis and Characterization:
-
Detailed synthetic procedures for isoquinoline-8-carboxaldehyde, isoquinoline-8-carbonitrile, and this compound.
-
Full characterization of each compound using techniques such as NMR, Mass Spectrometry, and HPLC to confirm identity and purity.
2. In Vitro Biological Assays:
-
Anticancer Screening: Evaluation of cytotoxicity against a panel of human cancer cell lines (e.g., using MTT or SRB assays).
-
Antimicrobial Screening: Determination of Minimum Inhibitory Concentration (MIC) against a range of pathogenic bacteria and fungi.
-
Enzyme Inhibition Assays: Screening against a panel of relevant enzymes based on the known pharmacology of isoquinolines (e.g., kinases, topoisomerases).
3. Data Presentation for Comparison:
-
The results of these assays should be presented in tabular format to allow for a direct and clear comparison of the potency (e.g., IC50 or MIC values) of this compound with its aldehyde and nitrile precursors.
Visualizing the Synthetic and Evaluative Workflow
A clear workflow is crucial for planning and executing a comparative study. The following diagram, generated using DOT language, illustrates the logical progression from synthesis to biological evaluation.
Caption: Synthetic pathways and workflow for the comparative biological evaluation of this compound and its precursors.
Conclusion
While the isoquinoline scaffold is of significant interest to medicinal chemists, there is a clear lack of publicly available data directly comparing the biological activity of this compound with its immediate synthetic precursors, isoquinoline-8-carboxaldehyde and isoquinoline-8-carbonitrile. To provide a definitive comparison, dedicated experimental studies are required. The synthetic routes and a proposed workflow for such a comparative analysis are outlined here to guide future research in this area. Such studies would provide valuable insights into the structure-activity relationships of 8-substituted isoquinolines and could inform the design of novel therapeutic agents.
References
- 1. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9340511B2 - Process for making isoquinoline compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Isoquinolin-8-ylmethanamine and Related Compounds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the patent literature and prior art surrounding isoquinolin-8-ylmethanamine and its derivatives. The focus is on their potential as therapeutic agents, particularly in the fields of oncology and inflammation. Due to the limited publicly available data specifically on this compound, this guide utilizes data from structurally related isoquinoline derivatives to provide a comparative framework and insights into their potential biological activities and mechanisms of action.
Introduction to Isoquinoline Derivatives in Drug Discovery
The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3][4] Derivatives of isoquinoline have been extensively explored for their therapeutic potential, leading to the development of drugs for various diseases.[3] Notably, the substitution pattern on the isoquinoline ring system plays a crucial role in determining the pharmacological profile of these compounds. The 8-amino functionality, as seen in this compound, and other substitutions at this position have been a key area of investigation in the pursuit of novel drug candidates.
Comparative Biological Activity: Anticancer and IKKβ Inhibition
Research into 8-substituted isoquinoline derivatives has revealed their potential as potent inhibitors of IκB kinase β (IKKβ) and as anticancer agents.[5][6][7] IKKβ is a critical enzyme in the NF-κB signaling pathway, which is a key regulator of inflammation and is often dysregulated in cancer. By inhibiting IKKβ, these compounds can modulate the NF-κB pathway, leading to anti-inflammatory and anti-proliferative effects.
While direct comparative data for this compound is scarce, the following tables summarize the performance of representative isoquinoline and quinoline derivatives against various cancer cell lines and kinases, providing a basis for understanding their potential efficacy relative to other compounds.
Table 1: Comparative Anticancer Activity of Representative Quinoline and Isoquinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isoquinoline Derivative (HER2 Inhibitor) | SKBR3 (Breast Cancer) | 0.103 | Lapatinib | >10 |
| Quinoline Derivative (HER2 Inhibitor) | SKBR3 (Breast Cancer) | >10 | Lapatinib | >10 |
| 8-Hydroxyquinoline Derivative | Eca109 (Esophageal Cancer) | 2.26 | Sunitinib | 16.54 |
| 8-Hydroxyquinoline Derivative | Huh7 (Hepatocellular Carcinoma) | 7.46 | Sunitinib | 5.27 |
| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric Cancer) | 1.38 | 5-FU | 6.22 |
| Quinoline-Chalcone Derivative (12e) | HCT-116 (Colon Cancer) | 5.34 | 5-FU | 10.4 |
| Quinoline-Chalcone Derivative (12e) | MCF-7 (Breast Cancer) | 5.21 | 5-FU | 11.1 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.[8][9]
Table 2: Comparative IKKβ Inhibitory Activity of Representative Inhibitors
| Inhibitor Class | Compound | IKKβ IC50 (nM) | Selectivity (IKKα/IKKβ) |
| Thienopyridine | 75 | 8.5 | >100 |
| Pyrazine (BMS-345541) | 81 | 300 | 13.3 |
| Quinoxaline | 95 | N/A | 25 |
| Quinoxaline | 96 | N/A | 79 |
Note: This table presents data for different structural classes of IKKβ inhibitors to provide a landscape of potency and selectivity.[5][7]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
IKKβ Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[14][15][16][17][18]
Protocol:
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction containing IKKβ enzyme, the substrate (e.g., IKKtide), ATP, and the test inhibitor at various concentrations in a kinase buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by IKKβ.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The light output is proportional to the amount of ADP produced, and therefore to the IKKβ activity.
-
Data Analysis: Calculate the percentage of IKKβ inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NF-κB signaling pathway targeted by isoquinoline derivatives and a typical workflow for the evaluation of these compounds.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of isoquinoline derivatives.
References
- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. IKK beta Kinase Enzyme System [worldwide.promega.com]
- 17. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ulab360.com [ulab360.com]
Safety Operating Guide
Prudent Disposal of Isoquinolin-8-ylmethanamine: A Safety-First Approach for Laboratory Professionals
For Immediate Reference: Treat Isoquinolin-8-ylmethanamine as a Potentially Hazardous Substance for Disposal Purposes.
Navigating the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential operational and logistical information for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Given the conflicting safety data available for this compound, a conservative approach to its disposal is strongly recommended to ensure the highest safety standards.
While a Safety Data Sheet (SDS) for the hydrochloride salt of 8-Isoquinoline methanamine indicates it is not classified as a hazardous substance, the broader family of isoquinoline derivatives often exhibits toxic and environmentally hazardous properties. Therefore, until more comprehensive and universally accepted data becomes available, it is prudent to handle and dispose of this compound with the same precautions as a hazardous chemical.
Quantitative Data Summary
For researchers requiring a quick reference to the physicochemical properties of this compound, the following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem |
| Molecular Weight | 158.20 g/mol | PubChem |
| CAS Number | 362606-12-0 | PubChem |
| Appearance | Colorless to slightly yellow oily liquid | Ataman Kimya |
| Solubility | Sparingly soluble in water, soluble in many organic solvents | Ataman Kimya |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocol outlines a safe and compliant method for the disposal of this compound, treating it as a potentially hazardous waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a dedicated, clearly labeled, and chemically resistant waste container.
-
The container must be in good condition, with a secure, tight-fitting lid.
3. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Include the date of waste generation and the name of the principal investigator or laboratory.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Professional Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1]
Mandatory Visualizations
The following diagrams illustrate the recommended workflow for the safe disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Decision Logic for Disposal Based on Safety Data.
References
Navigating the Safe Handling of Isoquinolin-8-ylmethanamine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for Isoquinolin-8-ylmethanamine (CAS RN: 362606-12-0), including operational and disposal plans.
Disclaimer: Safety Data Sheets (SDS) for this compound and its salts show conflicting hazard information. While some sources for the hydrochloride salt indicate no classification under the Globally Harmonized System (GHS), other structurally similar compounds possess significant hazards, including being harmful if swallowed, toxic in contact with skin, and causing serious eye irritation[1][2]. Therefore, a conservative approach, treating the compound as potentially hazardous, is strongly recommended.
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential for hazards, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of after contamination. | To prevent skin contact with the chemical. |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection. A face shield should be worn where there is a risk of splashing. | To protect eyes from splashes or dust. |
| Skin and Body Protection | A lab coat must be worn. For larger quantities or where significant exposure is possible, a complete chemical-resistant suit is recommended. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside of a fume hood. | To prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe working environment.
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[2].
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
-
Before starting work, ensure all necessary PPE is available and in good condition.
-
-
Handling the Compound :
-
In Case of Exposure :
-
After inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[2].
-
In case of skin contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician[1][2].
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2].
-
If swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.
-
Waste Segregation and Collection :
-
Solid Waste : All solid materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Original Containers : Whenever possible, leave the chemical in its original container for disposal.
-
-
Container Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols (e.g., Toxic, Irritant).
-
-
Storage :
-
Store waste containers in a designated satellite accumulation area.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
-
Final Disposal :
-
Dispose of contents and container to an approved waste disposal plant[1]. Engage a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations. Do not dispose of down the drain or in general waste.
-
Visual Safety Workflow and Protocols
The following diagrams illustrate the essential workflows for safe handling and the logical hierarchy of safety protocols.
Caption: Workflow for handling this compound.
Caption: Hierarchy of safety controls for chemical handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






